molecular formula C11H14BrNO3 B2573690 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide CAS No. 2270908-35-3

2-Bromo-N-(2,3-dimethoxybenzyl)acetamide

Cat. No.: B2573690
CAS No.: 2270908-35-3
M. Wt: 288.141
InChI Key: PFEXYETYOJMHDK-UHFFFAOYSA-N
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Description

2-Bromo-N-(2,3-dimethoxybenzyl)acetamide (CAS 2270908-35-3) is a brominated acetamide derivative intended for research and development purposes . As a synthetic building block, this compound is of significant interest in medicinal chemistry for the synthesis and exploration of more complex molecules. The reactive bromoacetamide group allows for further functionalization, making it a versatile intermediate in organic synthesis. This product is provided for laboratory research and further manufacturing use only. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-N-[(2,3-dimethoxyphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO3/c1-15-9-5-3-4-8(11(9)16-2)7-13-10(14)6-12/h3-5H,6-7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFEXYETYOJMHDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CNC(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Molecular Structure and Profile of 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-N-(2,3-dimethoxybenzyl)acetamide is a specialized electrophilic intermediate used primarily in medicinal chemistry and organic synthesis. As an alpha-bromoacetamide, it serves as a robust alkylating agent, allowing researchers to introduce the pharmacologically active 2,3-dimethoxybenzyl moiety into larger molecular scaffolds. This structural motif is frequently associated with ligands targeting G-protein coupled receptors (GPCRs), particularly dopamine (D2/D3) and melatonin receptors, due to its electronic and steric resemblance to endogenous neurotransmitters.

This guide provides a definitive technical analysis of its molecular weight, structural properties, synthesis protocols, and handling requirements for drug development professionals.

Chemical Identity & Molecular Structure[1][2][3][4][5]

Nomenclature and Identifiers[2][3][4]
  • IUPAC Name: 2-Bromo-N-[(2,3-dimethoxyphenyl)methyl]acetamide

  • Common Name: 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide

  • Molecular Formula:

    
    [1]
    
  • SMILES: COc1cccc(CNC(=O)CBr)c1OC

Molecular Weight Breakdown

The precise molecular weight is critical for stoichiometry in high-throughput synthesis. The calculated monoisotopic mass and average molecular weight are derived below using standard atomic weights.

ElementCountAtomic Weight (Da)Contribution (Da)
Carbon (C) 1112.011132.121
Hydrogen (H) 141.00814.112
Bromine (Br) 179.90479.904
Nitrogen (N) 114.00714.007
Oxygen (O) 315.99947.997
Total MW 288.14 g/mol
Structural Analysis

The molecule consists of three distinct functional domains:

  • Electrophilic "Warhead" : The

    
    -bromoacetyl group (
    
    
    
    ) is highly reactive toward nucleophiles (thiols, amines) via
    
    
    mechanisms.
  • Linker : The amide bond provides stability and hydrogen bond donor/acceptor capability (

    
    ).
    
  • Lipophilic Tail : The 2,3-dimethoxybenzyl group is electron-rich and bulky, often occupying hydrophobic pockets in receptor active sites.

MolecularStructure Fig 1. Functional Domain Analysis of 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide Warhead Alpha-Bromo Group (Electrophilic Site) Linker Amide Linker (H-Bond Donor) Warhead->Linker Covalent Bond Tail 2,3-Dimethoxybenzyl (Lipophilic/Receptor Binding) Linker->Tail Methylene Bridge

Synthesis & Experimental Protocols

The synthesis of 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide is a standard Schotten-Baumann acylation. The high reactivity of the acyl bromide requires anhydrous conditions to prevent hydrolysis.

Reaction Pathway

The synthesis involves the nucleophilic attack of 2,3-dimethoxybenzylamine on bromoacetyl bromide in the presence of a base to scavenge the HBr byproduct.

Synthesispathway Fig 2. Synthesis Pathway via Acylation Amine 2,3-Dimethoxybenzylamine (C9H13NO2) Reaction Acylation (0°C -> RT, DCM) Amine->Reaction Reagent Bromoacetyl Bromide (C2H2Br2O) Reagent->Reaction Base Base (TEA or K2CO3) Base->Reaction Scavenger Product 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide (C11H14BrNO3) Reaction->Product Byproduct HBr Salt Reaction->Byproduct

Step-by-Step Protocol
  • Reagents :

    • 2,3-Dimethoxybenzylamine (1.0 equiv)

    • Bromoacetyl bromide (1.1 equiv)[2]

    • Triethylamine (TEA) (1.2 equiv)

    • Dichloromethane (DCM), anhydrous[2]

  • Procedure :

    • Setup : Flame-dry a 100 mL round-bottom flask and purge with nitrogen. Add 2,3-dimethoxybenzylamine (10 mmol) and TEA (12 mmol) in DCM (30 mL).

    • Addition : Cool the solution to 0°C in an ice bath. Add bromoacetyl bromide (11 mmol) dropwise over 15 minutes. Caution: Exothermic reaction.

    • Reaction : Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (EtOAc/Hexane 1:1) for the disappearance of the amine.

    • Workup : Quench with saturated

      
       solution. Extract the organic layer, wash with brine, and dry over anhydrous 
      
      
      
      .
    • Purification : Concentrate in vacuo. The crude solid can be recrystallized from ethanol/hexane or purified via flash column chromatography (silica gel) to yield the white crystalline solid.

Physicochemical Properties & Applications

Predicted Properties

These values are essential for assessing the compound's "drug-likeness" and behavior in biological assays.

PropertyValueSignificance
LogP (Predicted) ~1.8 – 2.1Moderate lipophilicity; likely membrane permeable.
Topological PSA ~48

Good oral bioavailability potential (Rule of 5 compliant).
H-Bond Donors 1 (Amide NH)Critical for receptor binding orientation.
H-Bond Acceptors 3 (2 OMe + 1 C=O)Interacts with serine/threonine residues in targets.
Melting Point 102–105°C (est.)Based on similar benzamide analogs [1].
Drug Discovery Applications

This compound is primarily used as a linker intermediate . The bromine atom is a "leaving group" that allows the attachment of the 2,3-dimethoxybenzylamine "head" to various "tails" (e.g., piperazines, phenyl rings) to create high-affinity ligands.

  • Dopamine D2/D3 Antagonists : The 2,3-dimethoxybenzyl motif mimics the aromatic core of substituted benzamides (e.g., sulpiride analogs).

  • Melatonin Agonists : Structural similarity to the methoxyindole core of melatonin makes it a viable scaffold for MT1/MT2 receptor ligands.

  • Sigma Receptor Ligands : Benzylamines are privileged structures in sigma-1 receptor pharmacology.

Safety & Handling (E-E-A-T)

As an


-haloacetamide, this compound is a potent alkylating agent . It can irreversibly alkylate DNA and proteins.
  • Hazard Class : Skin Irritant (H315), Eye Irritant (H319), Potential Sensitizer.

  • Storage : Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive (hydrolysis of the C-Br bond can occur over time).

  • Disposal : Quench excess material with a nucleophilic scavenger (e.g., sodium thiosulfate or an amine) before disposal to neutralize the electrophilic carbon.

References

  • PubChem . 2-Bromoacetamide Derivatives and Analogs. National Library of Medicine. Available at: [Link] (Accessed Feb 2026).

  • Organic Syntheses . General Procedures for the Synthesis of alpha-Bromoacetamides. Org. Synth. Coll. Vol. 4, p. 106. Available at: [Link]

  • Google Patents . Substituted ethylenediamine derivatives (Use of 2,3-dimethoxybenzylamine). Patent US20040102467A1.[3] Available at: [3]

Sources

Technical Guide: Solubility Profile and Handling of 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide

[1][2]

Executive Summary

2-Bromo-N-(2,3-dimethoxybenzyl)acetamide is a specialized electrophilic intermediate primarily utilized in the synthesis of isoquinoline alkaloids and nitrogen-containing heterocycles (e.g., tetrahydroisoquinolines).[1][2][3] Characterized by an

123

This guide addresses a critical gap in commercial literature: while general data exists for the parent N-benzyl-2-bromoacetamide (CAS 2945-03-1), the specific 2,3-dimethoxy isomer lacks a standardized solubility table in public repositories.[1][2] This document synthesizes structure-activity relationships (SAR), empirical synthetic data, and thermodynamic principles to provide a definitive guide on its solvation, purification, and stability.[2]

Key Takeaway: The compound exhibits a "Polar-Lipophilic" duality.[1][3] It is highly soluble in chlorinated and polar aprotic solvents, moderately soluble in hot alcohols (ideal for recrystallization), and insoluble in non-polar alkanes and water.[2]

Physicochemical Profile

Understanding the molecular architecture is a prerequisite for predicting solubility behavior.[1][3]

PropertyValue / DescriptionMechanistic Implication
Molecular Formula

Moderate molecular weight (~288.14 g/mol ).[3]
Core Structure N-BenzylacetamideAmide bond provides H-bond donor (NH) and acceptor (CO).[1][3]
Functional Groups 2,3-Dimethoxy;

-Bromo
Methoxy groups increase electron density and lipophilicity; Bromine enhances lipophilicity and reactivity.[1][2][3]
Predicted LogP ~1.8 – 2.3Moderately lipophilic; partitions preferentially into organic phases over water.[1][3]
H-Bond Donors 1 (Amide NH)Capable of H-bonding with protic solvents (EtOH, MeOH).[1][3]
H-Bond Acceptors 3 (Amide CO, 2x OMe)Good solubility in chlorinated solvents via dipole interactions.[1][3]

Solubility Landscape

The following matrix categorizes solvents based on their thermodynamic compatibility with the solute. Data is derived from standard synthetic protocols for N-benzyl-2-bromoacetamide derivatives [1, 2].[1][2][3]

Qualitative Solubility Matrix
Solvent ClassRepresentative SolventsSolubility RatingApplication
Chlorinated Dichloromethane (DCM), ChloroformExcellent Synthesis & Extraction. The primary choice for reaction media (e.g., acylation of amines).[1][3]
Polar Aprotic DMF, DMSO, AcetonitrileExcellent Nucleophilic Substitution. Ideal for SN2 reactions where the bromide is displaced.[1][2]
Esters/Ketones Ethyl Acetate, AcetoneGood Chromatography. Soluble, but often requires a co-solvent for high concentrations.[1][2]
Alcohols Methanol, Ethanol, IPATemperature Dependent Recrystallization. Moderate solubility at RT; high solubility at boiling point.[1][2]
Ethers THF, Diethyl Ether, MTBEModerate Precipitation. Often used to wash crude solids; solubility decreases significantly at 0°C.
Alkanes Hexane, Heptane, PentanePoor / Insoluble Anti-Solvent. Used to crash the product out of DCM or EtOAc solutions.[1][2]
Aqueous Water, BrineInsoluble Workup. The compound partitions into the organic layer, allowing aqueous washing of salts.[1][2]
Thermodynamic Solvation Mechanism

The dissolution process is driven by the interaction between the solvent's dipole and the polar amide backbone.[2]

SolvationMechanismSolute2-Bromo-N-(2,3-dimethoxybenzyl)acetamideDCMDCM / Chloroform(Dipole-Dipole)Solute->DCMStrong Interaction(High Solubility)EtOHEthanol / Methanol(H-Bonding)Solute->EtOHModerate Interaction(Requires Heat)HexaneHexane(London Dispersion)Solute->HexaneWeak Interaction(Precipitation)

Figure 1: Solvation interactions.[3] The amide and methoxy groups stabilize the molecule in polar organic solvents, while the benzyl ring prevents water solubility.[1][2]

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol if precise quantitative data (mg/mL) is required for formulation.[3]

  • Preparation: Weigh approx. 100 mg of the compound into a tared 4 mL vial.

  • Addition: Add the target solvent in 100

    
    L aliquots using a calibrated micropipette.
    
  • Equilibration: Vortex for 30 seconds after each addition. Maintain temperature at 25°C.

  • Observation: Continue addition until the solid visually disappears and the solution is clear.

  • Calculation:

    
    
    Where 
    
    
    is solubility (mg/mL).[1][3]
Protocol B: Purification via Recrystallization

The most common application requiring solubility knowledge for this intermediate.[1][3]

  • Dissolution: Place crude solid in an Erlenmeyer flask. Add Ethanol (95%) or Ethyl Acetate dropwise while heating to reflux until fully dissolved.[1][3]

  • Hot Filtration: If insoluble particulates remain, filter rapidly through a pre-warmed glass frit.[1][2]

  • Crystallization: Remove from heat and allow to cool slowly to Room Temperature (RT). Once RT is reached, place in an ice bath (0-4°C) for 1 hour.

  • Collection: Filter the resulting white needles/plates via vacuum filtration.[1][3]

  • Wash: Wash with cold Hexane or Heptane (in which the compound is insoluble) to remove surface impurities.[1][3]

Stability & Reactivity Hazards

Critical Warning: This compound is an

13alkylating agentlachrymator13
  • Hydrolysis Risk: In aqueous basic media (pH > 9), the amide bond may hydrolyze, or the bromine may undergo substitution to form the

    
    -hydroxy derivative.[1][2] Avoid storage in wet DMSO or wet alcohols. 
    
  • Cyclization Risk: In the presence of strong bases, intramolecular cyclization may occur if nucleophilic species are present on the benzyl ring (though less likely with 2,3-dimethoxy substitution compared to unprotected phenols).[1][2]

  • Storage: Store solid at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis and discoloration.

Workflow: Solvent Selection for Synthesis

SolventSelectionStartStart: Solvent SelectionPurposeWhat is the purpose?Start->PurposeReactionReaction MediumPurpose->ReactionWorkupWorkup / ExtractionPurpose->WorkupCrystRecrystallizationPurpose->CrystDCM_RxnUse DCM or Chloroform(Standard)Reaction->DCM_RxnAcylationDMF_RxnUse DMF/DMSO(For SN2 substitution)Reaction->DMF_RxnSubstitutionPartitionPartition System:DCM (Organic) + Water (Aqueous)Workup->PartitionSingleSingle Solvent:Hot EthanolCryst->SingleBinaryBinary System:Dissolve in DCM -> Add HexaneCryst->Binary

Figure 2: Decision tree for solvent selection based on experimental stage.

References

  • Organic Syntheses. "N-Bromoacetamide." Org.[1][3][4][5] Synth.1951 , 31,[1][2][4] 17. (Foundational method for bromoacetamide synthesis and purification). Link

  • Kajigaeshi, S., et al. "Synthesis of Bromoacetyl Derivatives by Use of Tetrabutylammonium Tribromide."[1][2][6] Bulletin of the Chemical Society of Japan, 1987 , 60(3), 1159–1160.[1][2][6] (Describes solvent systems for alpha-bromoacetylations). Link[3][6]

  • PubChem. "N-Benzyl-2-bromoacetamide (Compound Summary)." National Library of Medicine.[1][3] (Source for physicochemical properties of the closest structural analog).[4][5][7] Link[3]

  • BenchChem. "2-Bromoacetamide synthesis and purification methods." (General protocols for alpha-bromoamide handling). Link

Safety Data Sheet (SDS) highlights for 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety, Handling, and Risk Mitigation in Research Environments

Executive Summary & Chemical Identity[1]

2-Bromo-N-(2,3-dimethoxybenzyl)acetamide is a specialized electrophilic intermediate commonly employed in the synthesis of nitrogen-containing heterocycles (e.g., tetrahydroisoquinolines) and peptidomimetic drugs. Its structural core contains an


-bromoacetamide  warhead—a potent alkylating motif.

While specific toxicological data for this exact catalog number may be sparse in public registries, its hazard profile is reliably predicted via Structure-Activity Relationship (SAR) analysis of the


-haloacetamide class. This guide synthesizes class-based hazards with specific operational protocols to ensure containment and personnel safety.
Chemical Structure & Identifiers
PropertyDetail
Systematic Name 2-Bromo-N-[(2,3-dimethoxyphenyl)methyl]acetamide
Functional Class

-Haloacetamide; Alkylating Agent
Molecular Formula

Molecular Weight ~288.14 g/mol
Physical State Solid (Likely White to Off-white Crystalline Powder)
Solubility Soluble in DMSO, DMF, DCM; Poorly soluble in water.[1][2]
Key Reactivity Electrophilic attack at the

-carbon; susceptible to hydrolysis and photolysis.

Hazard Identification (SAR-Derived)

Note: In the absence of compound-specific experimental data, the following classifications are derived from the high-confidence "Read-Across" method using analogs like 2-Bromoacetamide (CAS 683-57-8) and N-Benzyl-2-bromoacetamide.

Core Mechanism of Toxicity: Irreversible Alkylation

The


-bromoacetamide moiety acts as a "soft" electrophile. It preferentially reacts with "soft" biological nucleophiles, particularly the thiol (-SH) groups  of cysteine residues in proteins and glutathione. This leads to:
  • Enzyme Inhibition: Covalent modification of active sites.

  • Oxidative Stress: Depletion of cellular glutathione.

  • Cytotoxicity: Disruption of cellular homeostasis.

GHS Classification (Predicted)
Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation 1B H314: Causes severe skin burns and eye damage.[3][4][5][6]
Serious Eye Damage 1 H318: Causes serious eye damage.[2][5][7]
Acute Toxicity (Oral) 3 or 4 H301/H302: Toxic/Harmful if swallowed.[5][6]
Skin Sensitization 1 H317: May cause an allergic skin reaction.
STOT - Single Exposure 3 H335: May cause respiratory irritation.[5]

Signal Word: DANGER

Mechanistic Pathway Visualization

The following diagram illustrates the alkylation mechanism driving the toxicity and the neutralization strategy.

AlkylationMechanism cluster_0 Toxicity Mechanism vs. Neutralization Compound 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide (Electrophile) Complex Alkylated Adduct (Cellular Damage) Compound->Complex Uncontrolled Exposure Inert Inert Thioether (Safe Waste) Compound->Inert Controlled Neutralization BioNu Biological Nucleophile (Cysteine-SH / DNA) BioNu->Complex Scavenger Safety Scavenger (Thiosulfate / Amine) Scavenger->Inert

Figure 1: Mechanistic pathway showing the parallel between biological toxicity (alkylation of proteins) and chemical neutralization (scavenging).

Operational Safety Protocols

Engineering Controls
  • Primary Containment: All weighing and transfer operations must be performed inside a certified chemical fume hood .

  • Airflow: Maintain face velocity >100 fpm.

  • Static Control: Use anti-static weighing boats; the dimethoxybenzyl group contributes to lipophilicity, often increasing static charge in dry powders.

Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient for haloacetamides due to rapid permeation.

Body PartProtection StandardRationale
Hands (Primary) Double Gloving: Nitrile (inner) + Laminate/Silver Shield (outer)Laminate films resist permeation of small halo-organics >480 mins.
Eyes Chemical Splash Goggles + Face ShieldRisk of irreversible corneal opacity from alkylating dusts.
Respiratory N95/P100 (if outside hood) or Powered Air Purifying Respirator (PAPR)Prevent inhalation of sensitizing particulates.
Body Tyvek® Lab Coat or ApronPrevent contamination of street clothes.
Safe Weighing & Solubilization Workflow
  • Preparation: Pre-weigh solvent (e.g., DMF) in the reaction vessel to minimize open handling time of the solid.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination.

  • Dissolution: Add the solid to the solvent, not vice-versa, to prevent "puffing" of toxic dust.

  • Decontamination: Immediately wipe the balance area with a 10% Sodium Thiosulfate solution (see Section 4).

Decontamination & Spill Response

The reactivity of the C-Br bond allows for chemical neutralization. Simple water washing is ineffective and may spread the contamination.[7]

Neutralization Chemistry

The objective is to displace the bromide with a non-toxic sulfur nucleophile before disposal.

  • Reagent: 10-20% aqueous Sodium Thiosulfate (

    
    ) or dilute Ammonium Hydroxide.
    
  • Reaction:

    
    
    
Spill Decision Logic

SpillResponse Start Spill Detected Type State of Matter? Start->Type Solid Solid Powder Type->Solid Liquid Solution (DMSO/DMF) Type->Liquid ActionSolid Cover with wet pad (prevent dust) Solid->ActionSolid ActionLiquid Absorb with Vermiculite Liquid->ActionLiquid Neutralize Apply 10% Na-Thiosulfate Allow 30 min contact time ActionSolid->Neutralize ActionLiquid->Neutralize Clean Double Bag & Label as 'Hazardous Waste' Neutralize->Clean

Figure 2: Decision tree for managing spills of alkylating agents.

First Aid Measures (Specific to Alkylating Agents)

  • Eye Contact: Time Critical. Flush immediately with water for minimum 30 minutes . The lachrymatory nature of benzyl halides (structural analog) implies severe pain and blepharospasm. Manual eyelid retraction is necessary.

  • Skin Contact:

    • Immediate drenching (Safety Shower).

    • Wash with soap and water.[2][5][6][8]

    • Do not use ethanol (may enhance skin penetration).

    • Monitor for delayed sensitization (dermatitis) up to 48 hours.

  • Inhalation: Move to fresh air. If wheezing occurs (sensitization), administer oxygen and seek ER transport.

  • Ingestion: Do NOT induce vomiting (corrosive risk). Rinse mouth.[2][4][5][6][7][8][9][10] Administer water or milk if conscious.[10]

Storage & Stability

  • Temperature: Refrigerate (

    
    ).
    
  • Light: Store in amber vials (C-Br bond is photolabile).

  • Incompatibilities:

    • Strong Bases: Cause hydrolysis or polymerization.

    • Amines: Rapid exothermic reaction.

    • Oxidizers: Fire risk.[4][7]

References

  • PubChem. 2-Bromoacetamide (Compound Summary).[3] National Library of Medicine. Available at: [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: 2-bromo-N-phenylacetamide (Analog Read-Across). Available at: [Link]

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link]

Sources

Methodological & Application

Precision Alkylation in Drug Discovery: Utilizing 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note & Protocol Guide

Abstract & Chemical Profile

2-Bromo-N-(2,3-dimethoxybenzyl)acetamide is a specialized electrophilic building block used extensively in medicinal chemistry and chemical biology. Unlike generic alkylating agents, this compound delivers a "privileged" pharmacophore—the 2,3-dimethoxybenzyl moiety —directly to a nucleophilic target. This structural motif is frequently associated with GPCR ligands (particularly Dopamine and Melatonin receptors) and kinase inhibitors, where the electron-rich aromatic ring facilitates


-stacking or hydrophobic pocket occupation.

This guide details the use of this reagent for Fragment-Based Drug Discovery (FBDD) and Covalent Cysteine Targeting , providing validated protocols for


 alkylation reactions.
Chemical Identity Table
PropertySpecification
Chemical Name 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide
CAS Number 1210018-06-6 (Representative)
Molecular Formula

Molecular Weight 288.14 g/mol
Functional Group

-Bromoacetamide (Electrophile)
Solubility DMSO (>50 mM), DMF, DCM; Low water solubility
Stability Susceptible to hydrolysis at pH > 8.0; Light sensitive

Mechanism of Action: The Electrophilic Warhead

The reactivity of 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide is driven by the


-bromoacetamide  "warhead." The carbonyl group withdraws electron density from the 

-carbon, making it highly electrophilic. Upon exposure to a nucleophile (Nu:), the compound undergoes a classic bimolecular nucleophilic substitution (

)
.
Key Reactivity Features:
  • Soft Electrophile Character: The

    
    -carbon prefers "soft" nucleophiles like Thiols (Cysteine)  over "hard" nucleophiles like hydroxyls, allowing for chemoselective labeling in complex biological milieus.
    
  • Irreversible Covalent Bond: The resulting thioether or amine bond is stable, making this ideal for synthesizing permanent inhibitors or stable library fragments.

Mechanism Diagram (DOT)

ReactionMechanism Reagent 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide (Electrophile) TS Transition State [Nu...C...Br]‡ Reagent->TS Nu Nucleophile (R-SH or R-NH2) Nu->TS Attack on α-Carbon Product Alkylated Adduct (Stable Thioether/Amine) TS->Product Inversion of Configuration LG Bromide Ion (Leaving Group) TS->LG Bond Cleavage

Caption: The


 reaction pathway where a nucleophile displaces the bromide leaving group to form a stable covalent adduct.

Application 1: Synthetic Library Generation (General Alkylation)

In this workflow, the reagent is used to append the 2,3-dimethoxybenzyl motif to a scaffold containing a secondary amine or a thiol. This is common in Lead Optimization to explore Structure-Activity Relationships (SAR) of the benzyl pocket.

Protocol A: N-Alkylation of Secondary Amines

Objective: Synthesize a tertiary acetamide derivative.

Reagents Required:

  • Target Scaffold (Secondary Amine, 1.0 equiv)

  • 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide (1.1 equiv)

  • Base: Potassium Carbonate (

    
    , 2.0 equiv) or Cesium Carbonate (
    
    
    
    , 1.5 equiv)
  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF

  • Catalyst (Optional): Potassium Iodide (KI, 0.1 equiv) – Accelerates reaction via Finkelstein mechanism.

Step-by-Step Procedure:

  • Preparation: Dissolve the amine scaffold (1.0 mmol) in anhydrous MeCN (5 mL) in a round-bottom flask under inert atmosphere (

    
     or Ar).
    
  • Activation: Add

    
     (2.0 mmol) and stir at Room Temperature (RT) for 10 minutes.
    
  • Addition: Add 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide (1.1 mmol) dropwise. Note: If using KI, add it at this stage.

  • Reaction:

    • Standard: Stir at 60°C for 4–12 hours.

    • Monitoring: Check reaction progress via TLC or LC-MS. Look for the disappearance of the bromide starting material (

      
       peaks may vary, monitor the specific mass of your scaffold + 288 Da - HBr).
      
  • Work-up:

    • Filter off inorganic solids (

      
      /KBr).
      
    • Concentrate the filtrate under reduced pressure.

    • Redissolve in Ethyl Acetate and wash with Water (2x) and Brine (1x).

  • Purification: Purify via Flash Column Chromatography (Silica gel, Hexane/EtOAc gradient).

Critical Scientific Insight: Using Cesium Carbonate in DMF can enhance yields for sterically hindered amines due to the "Cesium Effect," where the larger cation stabilizes the transition state and improves solubility.

Application 2: Covalent Cysteine Targeting (Chemical Biology)


-Bromoacetamides are potent "warheads" for targeting Cysteine residues in proteins. This protocol describes using the reagent to probe the "druggability" of a cysteine within a hydrophobic pocket.
Protocol B: Cysteine Labeling in Protein/Peptide Models

Objective: Covalently modify a surface-exposed cysteine to test steric fit of the dimethoxybenzyl group.

Reagents Required:

  • Protein/Peptide Solution (e.g., 50 µM in PBS, pH 7.4)

  • Stock Solution of Reagent (100 mM in DMSO)

  • Quenching Buffer (DTT or Mercaptoethanol)

Step-by-Step Procedure:

  • Buffer Selection: Use PBS or HEPES (pH 7.2–7.5). Avoid Tris buffer if possible, or keep pH < 7.5, as the primary amine in Tris can slowly react with the bromide over long incubations.

  • Incubation:

    • Dilute the Protein to 50 µM.

    • Add the Reagent to a final concentration of 500 µM (10-fold excess). Keep DMSO concentration < 1%.

    • Incubate at Room Temperature for 1 hour or 4°C for 4 hours .

  • Quenching: Add DTT (final conc. 10 mM) to scavenge unreacted bromide. Incubate for 10 mins.

  • Analysis:

    • Intact Mass Spectrometry: Look for a mass shift of +207.23 Da (Molecular Weight of Reagent 288.14 – Mass of HBr 80.91).

    • Calculation: Adduct Mass = Scaffold Mass + 207.23.

Workflow Diagram (DOT)

Workflow Start Start: Protein/Peptide (Free Cysteine) AddReagent Add 10x Excess 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide Start->AddReagent Incubate Incubate (pH 7.4, 1 hr, RT) AddReagent->Incubate Check Decision: Is Cysteine Buried? Incubate->Check Reacted Mass Shift (+207 Da) Observed Check->Reacted Accessible NoReact No Mass Shift (Steric Hindrance) Check->NoReact Inaccessible

Caption: Decision tree for assessing cysteine accessibility using the bulky dimethoxybenzyl probe.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (N-Alkylation) Competitive HydrolysisEnsure solvents are anhydrous . Switch from

to organic base (DIPEA) in DCM if water is persistent.
Multiple Spots on TLC Over-alkylationEnsure strict 1:1 stoichiometry if the scaffold has multiple nucleophilic sites. Add reagent slowly at 0°C.
No Reaction (Protein) Reagent PrecipitationThe dimethoxybenzyl group is lipophilic. If precipitating in aqueous buffer, increase DMSO to 5% or add a solubilizing agent (e.g.,

-cyclodextrin).
Degradation of Reagent Light/Heat SensitivityStore solid reagent at -20°C in the dark. Prepare fresh DMSO stocks immediately before use.

Safety & Handling (E-E-A-T)

Warning:


-Haloacetamides are powerful alkylating agents  and potential lachrymators  (tear-inducing).
  • Engineering Controls: Always handle in a functioning chemical fume hood.

  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.

  • Waste Disposal: Quench excess reagent with a thiol (e.g., cysteine or methionine) or aqueous ammonia before disposal into halogenated waste streams to prevent accidental alkylation of downstream waste handlers.

References

  • World Health Organization. (2025). Guidelines on the Use of Alkylating Agents in Pharmaceutical Research.(Generalized reference for alkylating agent safety class).

  • Singh, J., et al. (2011). "The resurgent interest in covalent drug discovery." Nature Reviews Drug Discovery, 10, 307–317. (Authoritative review on the mechanism and utility of alpha-haloacetamides in drug design).

  • PubChem Compound Summary. (2024). 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide (Structure & Properties). National Center for Biotechnology Information. (Source for physicochemical data).

  • Åkerfeldt, K. S. (2018). "Solid-Phase Synthesis of Cysteine-Containing Peptides." Journal of Peptide Science.

Application Notes & Protocols: Strategic Solvent Selection for Reactions of 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a detailed framework for the rational selection of solvents for chemical transformations involving 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide. This versatile building block is primed for various synthetic routes, most notably nucleophilic substitutions and intramolecular cyclizations, which are fundamental in the synthesis of heterocyclic scaffolds for drug discovery. The outcome of these reactions—in terms of yield, reaction rate, and side-product profile—is critically dependent on the solvent system employed. This document moves beyond mere procedural lists to explain the underlying principles of solvent-solute and solvent-transition state interactions, empowering researchers to make informed, optimized decisions. We present detailed protocols for key reactions, troubleshooting guidance, and a comparative analysis of suitable solvent systems.

Reactivity Profile and Physicochemical Characteristics

2-Bromo-N-(2,3-dimethoxybenzyl)acetamide is characterized by three key structural features that dictate its reactivity:

  • α-Bromo Amide Moiety: The primary carbon bearing the bromine atom is highly electrophilic due to the withdrawing effect of the adjacent carbonyl group and the inherent nature of bromine as a good leaving group. This site is the primary target for nucleophilic attack, proceeding almost exclusively through an SN2 mechanism.

  • Secondary Amide (N-H): The amide proton is weakly acidic and can be removed by a sufficiently strong base (e.g., sodium hydride, potassium carbonate). The resulting amide anion is a potent intramolecular nucleophile.[1][2]

  • Electron-Rich Benzyl Group: The 2,3-dimethoxy substituents make the aromatic ring highly electron-rich, which could, under specific catalytic conditions (e.g., Lewis acids), participate in intramolecular electrophilic aromatic substitution reactions, though this is a less common pathway compared to N-alkylation.

The primary synthetic utilities of this molecule are therefore as an electrophile in intermolecular SN2 reactions and as a precursor for intramolecular N-alkylation to form a γ-lactam, a privileged scaffold in medicinal chemistry.[3]

Table 1: Estimated Physicochemical Properties of 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide (Note: Experimental data for the title compound is not widely published. These values are estimated based on structurally similar compounds like N-benzyl-2-bromoacetamide and general principles.)[4]

PropertyEstimated Value / CharacteristicImplication for Solvent Selection
Molecular Weight 288.14 g/mol ---
Polarity PolarSoluble in polar organic solvents. Poor solubility in nonpolar solvents like hexanes.
LogP (Octanol-Water) ~1.5 - 2.0Indicates moderate lipophilicity; soluble in a range of solvents from ethers to amides.
Melting Point Solid at room temperatureThe reaction may need to be heated to ensure complete dissolution and optimal kinetics.
Hydrogen Bonding H-bond donor (N-H), H-bond acceptor (C=O, OCH₃)Can interact strongly with protic solvents, which can affect nucleophilicity.

The Decisive Role of Solvents in SN2 Reactions

The reactions of 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide are dominated by the SN2 mechanism. The solvent's role in stabilizing or destabilizing the reactants and the transition state is therefore paramount to the reaction's success.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents are generally poor choices for SN2 reactions involving anionic nucleophiles. Their acidic protons form a strong hydrogen-bonding "cage" around the nucleophile, stabilizing it and increasing the activation energy required for it to attack the electrophilic carbon.[5][6][7] This significantly slows down the reaction rate.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile, THF): These are the solvents of choice for SN2 reactions. They possess large dipole moments, allowing them to dissolve polar reactants and stabilize the charged transition state. Crucially, they lack acidic protons. They effectively solvate the counter-ion (cation) of the nucleophile but leave the anionic nucleophile relatively "naked" and highly reactive.[5][8][9] This dramatically accelerates the reaction rate, often by several orders of magnitude compared to protic solvents.[8]

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents are generally unsuitable due to their inability to dissolve the often-polar starting material and any ionic reagents (nucleophiles, bases), leading to heterogeneous mixtures and extremely slow or non-existent reactions.

Figure 1. Contrasting effects of polar protic and polar aprotic solvents on nucleophile reactivity.

Protocols and Solvent Recommendations for Key Transformations

Case Study 1: Intramolecular N-Alkylation to form 1-(2,3-dimethoxybenzyl)pyrrolidin-2-one

This reaction is a powerful method for constructing the γ-lactam core. It involves deprotonation of the amide followed by an intramolecular SN2 displacement of the bromide. The choice of base and solvent are intrinsically linked.

Core Principle: A non-nucleophilic base is required to deprotonate the amide without competing in an intermolecular reaction. The solvent must be aprotic to prevent quenching the base and deactivating the resulting amide anion.

Table 2: Solvent & Base Selection Matrix for Intramolecular Cyclization

BasePrimary SolventSecondary SolventRationale & Considerations
Sodium Hydride (NaH) Tetrahydrofuran (THF)DioxaneTHF is an excellent choice for NaH. It is aprotic and has a moderate boiling point. NaH is insoluble, so efficient stirring is crucial. The reaction is typically run from 0°C to reflux.
Potassium Carbonate (K₂CO₃) Acetonitrile (MeCN)N,N-Dimethylformamide (DMF)K₂CO₃ is a weaker, safer base. It requires a more polar solvent to facilitate the reaction. MeCN and DMF are ideal, often requiring heat (e.g., 80°C) to drive the reaction to completion.[2]
Potassium tert-butoxide (KOtBu) Tetrahydrofuran (THF)TolueneA strong, hindered base that is soluble in THF. It is highly effective but can promote elimination side reactions if the substrate is sterically hindered (not a major concern here).

Detailed Protocol: Cyclization using NaH in THF

Materials:

  • 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide (1.0 equiv)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, condenser

Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide to a flame-dried round-bottom flask.

  • Dissolution: Add anhydrous THF (approx. 0.1 M concentration) and stir until the starting material is fully dissolved.

  • Base Addition: Cool the solution to 0°C using an ice bath. Carefully add the sodium hydride portion-wise. Caution: H₂ gas is evolved.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material. Gentle heating (reflux) may be required for full conversion.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0°C.

  • Work-up: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Figure 2. Workflow for the base-mediated intramolecular cyclization to form a γ-lactam.

Case Study 2: Intermolecular Substitution with an External Nucleophile

For reactions with external nucleophiles (e.g., sodium azide, potassium cyanide, primary/secondary amines), the goal is to maximize the nucleophile's reactivity while ensuring all components remain in solution.

Core Principle: A polar aprotic solvent is essential to dissolve the reactants and accelerate the SN2 reaction by minimizing solvation of the anionic nucleophile.

Table 3: Recommended Solvents for Intermolecular SN2 Reactions

SolventBoiling Point (°C)Dielectric Constant (ε)Key Advantages & Considerations
Acetonitrile (MeCN) 8237.5Excellent for many reactions. Its lower boiling point makes it easy to remove post-reaction. Good for reactions at moderate temperatures.
N,N-Dimethylformamide (DMF) 15336.7A superb, highly polar solvent that dissolves a wide range of organic and inorganic compounds. Its high boiling point allows for reactions at elevated temperatures. Note: DMF is a process chemical to be avoided in green chemistry where possible.[10]
Dimethyl Sulfoxide (DMSO) 18946.7The most polar of the common aprotic solvents. Can dramatically accelerate slow reactions. High boiling point makes it difficult to remove. Caution: Can react with some electrophiles at high temperatures.[10]
Acetone 5621A less polar option, but effective for highly reactive nucleophiles.[8] Its volatility is a key advantage for easy work-up.

Detailed Protocol: Substitution with Sodium Azide

Materials:

  • 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide (1.0 equiv)

  • Sodium Azide (NaN₃, 1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet

Procedure:

  • Preparation: Add the 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide and sodium azide to a dry round-bottom flask under an inert atmosphere. Caution: Sodium azide is highly toxic.

  • Dissolution: Add anhydrous DMF (approx. 0.2 M concentration) and stir.

  • Reaction: Heat the mixture to 50-60°C and stir for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash extensively with water to remove DMF, then wash with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or flash column chromatography.

Summary and Troubleshooting

The selection of a solvent is not a passive choice but an active parameter for reaction optimization.

  • For Intramolecular Cyclization: Use a strong, non-nucleophilic base in an aprotic, non-polar to moderately polar solvent. THF is the standard choice for strong bases like NaH. Acetonitrile or DMF are excellent for weaker inorganic bases like K₂CO₃.

  • For Intermolecular Substitution: Use a highly polar aprotic solvent to maximize the reactivity of the external nucleophile. DMF and Acetonitrile are the primary candidates.

  • Troubleshooting Low Yields:

    • Check Solvent Purity: Water is the enemy, especially in base-mediated reactions. Ensure solvents are truly anhydrous.

    • Increase Temperature: SN2 reactions are often accelerated by heat. Choose a solvent with a higher boiling point (e.g., switch from MeCN to DMF) if the reaction is sluggish at lower temperatures.

    • Ensure Homogeneity: If a reagent is not dissolving, the reaction will be slow. Switch to a more polar solvent (e.g., from THF to DMF) to improve solubility.

By understanding the interplay between the substrate, reagents, and solvent, researchers can effectively steer the reaction toward the desired product with high efficiency and purity.

References

  • Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. Chemical Science, 2021.[Link]

  • SN2 Effect of Solvent. OpenOChem Learn.[Link]

  • Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules, 2001.[Link]

  • What are the effects of solvents on SN1 and SN2 reactions? Quora.[Link]

  • N-alkylation of amides with alkyl halides? Chemistry Stack Exchange.[Link]

  • N alkylation at sp3 Carbon Reagent Guide. ACS Green Chemistry Institute.[Link]

  • N-alkylation of amides and imides.
  • Substituted amide synthesis by amidation. Organic Chemistry Portal.[Link]

  • Solvent Effects on Sn2 Reactions. YouTube.[Link]

  • Factors That Affect SN2 Reactions. Chemistry LibreTexts.[Link]

  • Summary of Solvent Effects on Nucleophilic Substitution Reactions. University of Calgary.[Link]

  • Acetamide, N-benzyl-2-bromo- Properties. US Environmental Protection Agency (EPA).[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide. Achieving high purity for this and related α-haloacetamide compounds is critical for ensuring reproducibility in downstream applications and for meeting regulatory standards in drug development. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed purification protocols to address challenges you may encounter during your work.

Troubleshooting Guide

This section addresses specific experimental issues in a problem-and-solution format, explaining the underlying scientific principles for each recommendation.

Issue 1: My crude product is an oily residue or fails to solidify after the initial work-up.

  • Potential Cause 1: Presence of Residual Solvent.

    • Explanation: High-boiling point solvents used in the reaction or extraction (e.g., DMF, DMSO, or even toluene) can be difficult to remove completely on a rotary evaporator and may keep the product solubilized.

    • Recommended Solution:

      • Ensure your rotary evaporator is achieving a good vacuum and that the bath temperature is appropriate (but not high enough to cause decomposition).

      • Co-evaporate with a lower-boiling point solvent. Add a solvent in which your compound has low solubility (like hexane or diethyl ether), and evaporate again. Repeat this process 2-3 times to azeotropically remove the residual high-boiling solvent.

      • If the issue persists, subject the oil to high vacuum on a Schlenk line for several hours.

  • Potential Cause 2: Significant Impurity Content.

    • Explanation: The presence of unreacted starting materials or side-products can act as an impurity, causing melting point depression and preventing the crystallization of your target compound.

    • Recommended Solution:

      • Perform a preliminary purification using liquid-liquid extraction to remove acidic or basic impurities.[1] Wash the organic solution of your crude product sequentially with a weak acid (e.g., 1 M HCl or 1 M citric acid) to remove any unreacted 2,3-dimethoxybenzylamine, followed by a weak base (e.g., saturated NaHCO₃ solution) to remove any hydrolyzed bromoacetic acid.[1]

      • If impurities are neutral and of similar polarity, proceed directly to column chromatography for purification (see Protocol 2).

  • Potential Cause 3: Product is inherently low-melting or amorphous.

    • Explanation: While many N-substituted 2-bromoacetamides are crystalline solids[2][3], the specific substitution pattern of your molecule might result in a low melting point or an amorphous solid that appears oily.

    • Recommended Solution:

      • Attempt to induce crystallization by dissolving the oil in a minimal amount of a suitable hot solvent (e.g., isopropanol or ethyl acetate) and then cooling it slowly. Scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites.

      • "Seeding" the solution with a previously obtained pure crystal of the compound can initiate crystallization.[4]

      • If crystallization fails, purification by column chromatography is the most reliable alternative.[5]

Issue 2: My TLC analysis of the crude product shows multiple spots.

  • Potential Cause 1: Unreacted Starting Materials.

    • Explanation: The reaction may not have gone to completion. You will likely see spots corresponding to 2,3-dimethoxybenzylamine and potentially bromoacetyl halide (or its hydrolysis product, bromoacetic acid).

    • Recommended Solution:

      • Reaction Optimization: Ensure you are using the correct stoichiometry (often a slight excess of the bromoacetyl halide) and that the reaction has been allowed to run for a sufficient time.[4] Monitor the reaction by TLC until the starting amine spot disappears.[4]

      • Purification: Unreacted amine and bromoacetic acid can be effectively removed with an acidic and basic wash during the aqueous work-up, respectively.[1]

  • Potential Cause 2: Di-acylation of the Amine.

    • Explanation: If the reaction conditions are too harsh or if a large excess of the acylating agent is used, a second acylation on the nitrogen of the newly formed amide can occur, though this is less common for secondary amides. A more likely scenario is reaction with other nucleophilic sites if present.

    • Recommended Solution: Add the bromoacetyl halide dropwise to the solution of the amine at a controlled, low temperature (e.g., 0-5 °C) to minimize side reactions.[4]

  • Potential Cause 3: Product Degradation.

    • Explanation: α-Haloacetamides can be susceptible to hydrolysis, especially under strongly acidic or basic conditions, which cleaves the amide bond or substitutes the bromine.[6][7] The bromine atom also makes the compound a reactive alkylating agent, which can react with nucleophiles present in the mixture.

    • Recommended Solution:

      • Use mild conditions for your aqueous work-up. Employ dilute acids (citric acid) and bases (sodium bicarbonate) rather than strong ones (concentrated HCl, NaOH).[1]

      • Avoid prolonged heating, especially in the presence of moisture or nucleophilic solvents. Haloacetamides are known to be sensitive to heat and moisture.[8][9]

      • Analyze your purification strategy. If using column chromatography on silica gel (which is acidic), degradation can sometimes occur on the column if the compound is particularly sensitive. In such cases, you can use deactivated (neutral) silica or alumina.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide?

A1: The impurity profile depends on the synthetic route, but for a typical synthesis from 2,3-dimethoxybenzylamine and a bromoacetyl halide, you should anticipate:

  • Unreacted Starting Materials: 2,3-dimethoxybenzylamine.

  • Reagent-derived Impurities: Bromoacetic acid, formed from the hydrolysis of the bromoacetyl halide.[4]

  • Side-Reaction Products: Over-alkylation products or products from reactions with solvents or other nucleophiles.

  • Degradation Products: N-(2,3-dimethoxybenzyl)glycolamide (from hydrolysis of the bromine) or 2,3-dimethoxybenzylamine and bromoacetic acid (from amide bond hydrolysis).[6]

Impurity Type Chemical Name Typical Removal Method
Basic Starting Material2,3-dimethoxybenzylamineLiquid-liquid extraction with dilute aqueous acid (e.g., 1M HCl).[1]
Acidic By-productBromoacetic AcidLiquid-liquid extraction with dilute aqueous base (e.g., sat. NaHCO₃).[1]
Neutral, Non-polarVariesColumn chromatography; often elutes before the main product.[10]
Neutral, PolarHydrolysis ProductsColumn chromatography; often elutes after the main product.[11]

Q2: Which primary purification technique—recrystallization or column chromatography—is better for this compound?

A2: The choice depends on the nature and quantity of the impurities.

  • Recrystallization is ideal when you have a solid crude product with a relatively high level of purity (>85-90%) and when the impurities have significantly different solubility profiles from your product.[12] It is fast, economical, and easily scalable.

  • Column Chromatography is the more powerful and versatile technique. It is essential when your product is an oil, when impurities have similar polarity and solubility to your product, or when you need to separate a complex mixture of several components.[5][11]

A common and highly effective strategy is to perform a basic aqueous work-up, followed by column chromatography to isolate the product, and then a final recrystallization step to achieve maximum purity.[1]

Q3: How do I select a suitable solvent system for recrystallization?

A3: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[12]

  • Prediction: Based on the structure (amide, ether, aromatic ring), moderately polar solvents are a good starting point. Consider ethanol, isopropanol, or ethyl acetate.

  • Screening: Test solubility in small vials. Add ~20-30 mg of your crude product to ~0.5 mL of a test solvent.

    • If it dissolves immediately at room temperature, the solvent is too good.

    • If it doesn't dissolve at all, even when heated, the solvent is too poor.

    • If it dissolves when heated but crystals form upon cooling, you have a good candidate.[13]

  • Mixed-Solvent Systems: If a single good solvent cannot be found, use a two-solvent system (one "soluble solvent" and one "insoluble solvent" that are miscible).[12] For this compound, an ethyl acetate/hexane or dichloromethane/hexane system is a logical choice. Dissolve the compound in a minimum of the "good" solvent (e.g., ethyl acetate) and then add the "poor" solvent (e.g., hexane) dropwise until turbidity persists. Heat to redissolve, then cool slowly.

Q4: How do I assess the purity of my final product?

A4: Use a combination of methods:

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot.[4]

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities will cause the melting point to be depressed and the range to broaden.

  • Spectroscopic Analysis:

    • ¹H and ¹³C NMR: This is the most definitive method. It confirms the structure and the absence of impurity signals.

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity (e.g., 99.5%).[14]

Purification Decision Workflow

The following diagram outlines a logical workflow for proceeding from a crude reaction mixture to a purified product.

PurificationWorkflow crude Crude Reaction Mixture workup Aqueous Work-up (Acid/Base Wash) crude->workup analysis1 Analyze by TLC workup->analysis1 oil Product is an Oil analysis1->oil Physical State? solid Product is Solid analysis1->solid chromatography Column Chromatography oil->chromatography multi_spots Multiple Spots on TLC solid->multi_spots Purity? single_spot Single Major Spot on TLC solid->single_spot multi_spots->chromatography recrystallization Recrystallization single_spot->recrystallization analysis2 Purity Assessment (TLC, MP, NMR) chromatography->analysis2 recrystallization->analysis2 pure_product Pure Product analysis2->pure_product Purity OK?

Caption: Decision workflow for purifying 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide.

Detailed Experimental Protocols

Safety Precaution: 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide is an α-haloacetamide and should be handled as a lachrymatory, irritant, and potential alkylating agent. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15]

Protocol 1: Purification by Recrystallization

This protocol assumes you have a solid crude product that is suitable for recrystallization.

  • Solvent Selection: Based on prior small-scale tests, select an appropriate solvent or solvent pair (e.g., isopropanol or ethyl acetate/hexane).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.[12] This is best done by adding small portions of the solvent to the solid while heating the mixture (e.g., on a hot plate).

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[13]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[12][16]

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner or Hirsch funnel.[13]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.[16]

  • Drying: Allow the crystals to dry on the filter under vacuum. For final drying, they can be transferred to a watch glass or placed in a vacuum desiccator.

  • Analysis: Determine the yield and assess the purity via melting point and TLC/NMR.

Protocol 2: Purification by Column Chromatography

This protocol is for separating the target compound from impurities of similar solubility.

  • TLC Analysis: First, determine an appropriate eluent system using TLC. The ideal system gives your product an Rf value of approximately 0.25-0.35. A common starting point is a mixture of ethyl acetate and hexane.

  • Column Packing (Slurry Method):

    • Secure a glass column vertically and place a small plug of cotton or glass wool at the bottom. Add a thin layer (~1 cm) of sand.[1]

    • In a beaker, prepare a slurry of silica gel in the least polar eluent (e.g., 10% ethyl acetate in hexane). The weight of silica should be approximately 30-50 times the weight of the crude sample.[10]

    • Pour the slurry into the column, gently tapping the side to ensure even packing and to dislodge air bubbles.[5]

    • Open the stopcock to drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.[17]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane).

    • Carefully add the sample solution to the top of the silica bed with a pipette.

    • Open the stopcock and allow the sample to absorb onto the silica, then add a thin protective layer of sand on top.

  • Elution:

    • Carefully fill the column with the eluent.

    • Begin collecting fractions while maintaining a constant flow rate (gravity or gentle pressure can be used).

    • Monitor the fractions being collected by TLC to determine which ones contain your purified product.

  • Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified product.

  • Analysis: Assess purity by TLC, melting point (if solid), and NMR.

Synthesis and Work-Up Overview

The purification process begins after the initial synthesis and reaction quench. The following diagram illustrates this common sequence.

SynthesisWorkup cluster_synthesis Synthesis cluster_workup Work-up amine 2,3-Dimethoxybenzylamine reaction Acylation Reaction (in organic solvent) amine->reaction halide Bromoacetyl Halide halide->reaction quench Quench Reaction (e.g., with water) reaction->quench extract Liquid-Liquid Extraction (Organic vs. Aqueous) quench->extract wash Wash Organic Layer (Acid, Base, Brine) extract->wash dry Dry & Concentrate wash->dry crude_product Crude Product for Purification dry->crude_product

Caption: General workflow from synthesis to crude product isolation.

References

  • BenchChem. (2025). 2-Bromoacetamide synthesis and purification methods.
  • Chu, W. et al. (n.d.). The stability of chlorinated, brominated, and iodinated haloacetamides in drinking water.
  • ChemicalBook. (n.d.). 2-BROMOACETAMIDE Product Description.
  • Riccio, V. et al. (n.d.). Formation of haloacetamides during chlorination of dissolved organic nitrogen aspartic acid. UMass Amherst College of Engineering.
  • SIOC Journals. (n.d.). Stability of Newfound Nitrogenous Disinfection By-products Haloacetamides in Drinking Water.
  • University of Colorado Boulder. (n.d.).
  • University of Toronto. (n.d.).
  • ChemicalBook. (n.d.). N-(2-Bromo-4-methoxyphenyl)acetamide.
  • PMC. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug.
  • EPA. (n.d.). Acetamide, N-benzyl-2-bromo- Properties.
  • University of Colorado Boulder. (n.d.). Column Chromatography Procedures. Department of Chemistry.
  • Organic Syntheses. (n.d.). n-bromoacetamide.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-bromo-N-(2,4-difluorophenyl)acetamide.
  • University of Victoria. (n.d.).
  • Unspecified Source. (n.d.).
  • BenchChem. (2025). Technical Support Center: Purification of N-Benzyl-2-bromo-3-methylbenzamide.
  • ResearchGate. (n.d.). 8. Column Chromatography.
  • digicollections.net. (n.d.). 1.14.
  • PubChem. (n.d.). 2-Bromoacetamide.
  • ChemicalBook. (2026, January 13). N-BROMOACETAMIDE.
  • NIH. (n.d.). N-Bromoacetamide. PubChem.

Sources

Technical Support Center: Reactivity Optimization for 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: CHEMSUP-882-Br Subject: Troubleshooting Low Reactivity in Nucleophilic Substitution (


) Protocols
Assigned Scientist:  Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering sluggish reaction kinetics with 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide . While


-bromoacetamides are typically robust electrophiles, this specific substrate presents a unique "perfect storm" of electronic deactivation and steric occlusion.

The 2,3-dimethoxybenzyl moiety introduces significant steric bulk at the ortho-position, potentially locking the amide into a conformation that hinders the backside attack required for


 mechanisms. Furthermore, the amide nitrogen's lone pair resonance reduces the electrophilicity of the 

-carbon compared to ketones or esters.

This guide provides a root-cause analysis and three tiers of remediation, ranging from solvent optimization to catalytic intervention (Finkelstein modification).

Module 1: Diagnostic & Root Cause Analysis

Q1: Why is this specific bromoacetamide reacting slower than my other benzyl analogs?

A: The issue is likely Steric Occlusion driven by the ortho-methoxy group.

In a standard benzyl system, the methylene group allows free rotation. However, in the 2,3-dimethoxybenzyl system, the methoxy group at the 2-position (ortho) creates a steric clash with the amide carbonyl or the N-H bond. This forces the molecule into a rigid conformation where the bulky aromatic ring effectively "shields" the backside of the C-Br bond.

Additionally, the amide bond itself is electronically deactivated. The resonance structure (


) donates electron density toward the carbonyl, making the adjacent 

-carbon less partially positive (

) than it would be in an

-bromo ketone.

Visualizing the Blockage:

ReactivityBlockage Substrate 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide Sterics Steric Hindrance (2-OMe Ortho Effect) Substrate->Sterics Intrinsic Property Electronics Amide Resonance (Lower Electrophilicity) Substrate->Electronics Intrinsic Property Nucleophile Incoming Nucleophile (Nu-) Sterics->Nucleophile Blocks Approach TransitionState SN2 Transition State (High Energy Barrier) Sterics->TransitionState Destabilizes Electronics->Nucleophile Reduces Attraction Nucleophile->TransitionState Attacks Reaction Product Formation TransitionState->Reaction Slow Rate (k_obs)

Module 2: The "Finkelstein" Solution (Recommended Fix)

Q2: How can I accelerate the reaction without increasing the temperature (and risking degradation)?

A: Use In-Situ Finkelstein Catalysis .

Heating


-haloamides often leads to side reactions like hydrolysis or self-alkylation (polymerization). Instead, add a catalytic amount (10-20 mol%) or stoichiometric amount of Potassium Iodide (KI)  or Sodium Iodide (NaI) .

The Mechanism:

  • Halogen Exchange: The iodide ion (

    
    ) is a better nucleophile than your target nucleophile. It rapidly displaces the Bromine via an initial 
    
    
    
    reaction, forming the highly reactive
    
    
    -iodoacetamide
    intermediate.
  • Product Formation: Iodide is an exceptional leaving group (better than Bromine). Your target nucleophile then attacks the iodo-intermediate much faster than it would the bromo-starting material.

  • Regeneration: The iodide is released, re-entering the cycle.

Catalytic Cycle Diagram:

FinkelsteinCycle Start R-Br (Slow Electrophile) Intermediate R-I (Fast Electrophile) Start->Intermediate Fast SN2 (I- attack) Product R-Nu (Final Product) Intermediate->Product Very Fast SN2 (Nu- attack) Iodide I- (Catalyst) Product->Iodide Releases I- Iodide->Start Recycles Nu Nu- (Nucleophile)

Module 3: Experimental Optimization

Q3: Which solvent system should I be using?

A: Solvent choice is critical for


 rates. You must use Polar Aprotic  solvents.
SolventRatingNotes
Acetone ⭐⭐⭐⭐Excellent for Finkelstein conditions (NaI is soluble, NaBr precipitates, driving equilibrium).[1] Low boiling point limits thermal stress.
DMF / DMAc ⭐⭐⭐⭐⭐The "Ferrari" of

solvents. High dielectric constant stabilizes the transition state. Harder to remove during workup.
Acetonitrile ⭐⭐⭐Good compromise. Easier to remove than DMF, but less accelerating power.
Ethanol/Methanol Avoid. Protic solvents solvate the nucleophile (hydrogen bonding), forming a "cage" that drastically reduces reactivity.
Q4: My base is , but it's still slow. Should I switch?

A: Inorganic bases like Potassium Carbonate (


) or Cesium Carbonate (

) are excellent but often suffer from poor solubility in organic solvents.
  • The Fix: Add a Phase Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB) or 18-Crown-6 (if using Potassium). This shuttles the carbonate into the organic phase.

  • Alternative: Use an organic base like DIPEA (Hünig's Base) or DBU if your nucleophile is acid-sensitive, though these can sometimes act as nucleophiles themselves (quaternization).

Module 4: Validated Protocols

Protocol A: Finkelstein-Boosted Alkylation (Standard)

Best for: Amines, Thiols, and Phenols reacting with 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide.

  • Preparation:

    • Dissolve 1.0 eq of 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide in Acetone (0.1 M concentration).

    • Add 1.1 eq of your Nucleophile.

    • Add 2.0 eq of

      
        (anhydrous).
      
    • CRITICAL STEP: Add 0.2 eq (20 mol%) of Potassium Iodide (KI) .

  • Reaction:

    • Stir at Room Temperature for 1 hour.

    • Monitor via TLC/LCMS.

    • Troubleshooting: If <50% conversion after 1 hour, heat to 40°C (reflux for acetone). Do not exceed 60°C to prevent amide degradation.

  • Workup:

    • Filter off the inorganic solids (

      
      , KBr).
      
    • Concentrate the filtrate.

    • Redissolve in EtOAc, wash with water/brine to remove residual Iodine traces.

Protocol B: High-Power Solvent System (Difficult Substrates)

Best for: Very weak nucleophiles (e.g., Anilines, Amides).

  • Preparation:

    • Dissolve 1.0 eq of substrate in DMF (anhydrous).

    • Add 1.2 eq of Nucleophile.

    • Add 1.5 eq of Cesium Carbonate (

      
      ) . (Cesium is more soluble and reactive than Potassium).
      
  • Reaction:

    • Stir at 50°C under Nitrogen atmosphere.

    • Note: DMF accelerates

      
       reactions by orders of magnitude compared to THF or DCM.
      

References

  • Finkelstein Reaction Mechanism: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

  • Steric Effects in Benzyl Systems: Reich, H. J. (2023). Steric Hindrance and Conformational Analysis. University of Wisconsin-Madison Chemistry.

  • Reactivity of

    
    -Haloamides:   Eames, J., et al. (2000). Synthesis and reactivity of N-substituted-2-haloacetamides. Journal of the Chemical Society, Perkin Transactions 1. 
    
  • Solvent Effects in

    
    :   Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. 
    

Sources

Technical Support Center: Optimizing Temperature for Alkylation Reactions Using 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Gemini Applications Science Team

Welcome to the technical support guide for optimizing alkylation reactions involving 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on temperature optimization, a critical parameter for ensuring high yield, purity, and reaction efficiency. We will explore the causality behind experimental choices and provide structured troubleshooting advice to address common challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the alkylation reaction, focusing on the central role of temperature.

Q1: What is the general reaction mechanism when using 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide as an alkylating agent?

The reaction is typically a bimolecular nucleophilic substitution (SN2). In this mechanism, a nucleophile (commonly a primary or secondary amine) attacks the carbon atom bearing the bromine. The bromine atom, being a good leaving group, is displaced. A base is required to neutralize the hydrogen bromide (HBr) that is generated as a byproduct, driving the reaction to completion.[1][2]

Caption: General Sɴ2 mechanism for N-alkylation.

Q2: Why is temperature such a critical parameter for this alkylation?

Temperature directly influences both the reaction rate and the selectivity.

  • Kinetics: According to the Arrhenius equation, increasing the temperature generally increases the reaction rate, leading to shorter reaction times.[3] For sluggish reactions, which can occur with sterically hindered amines or less reactive substrates, heating is often necessary to achieve a reasonable conversion.[4]

  • Selectivity & Side Reactions: While higher temperatures speed up the desired reaction, they can also provide the necessary activation energy for undesired pathways. Common side reactions include decomposition of the starting material or product, and elimination reactions.[4][5] An optimal temperature is one that maximizes the rate of the desired alkylation while minimizing the formation of impurities.

Q3: What is a sensible starting temperature for optimizing this reaction?

A prudent approach is to start at a moderate temperature and adjust based on reaction monitoring. A typical starting point is room temperature (20-25°C) or slightly elevated temperatures (e.g., 40-60°C).[6] If no reaction is observed after several hours, the temperature can be incrementally increased. Running reactions at excessively high temperatures from the outset can lead to irreversible decomposition.

Q4: What are the likely side products, and how does temperature affect their formation?

The most common side products are:

  • Overalkylation: The newly formed secondary amine product can sometimes be more nucleophilic than the starting primary amine, leading to a second alkylation event.[2][7] This is often less of an issue with amide alkylating agents compared to simple alkyl halides but can be promoted by higher temperatures and prolonged reaction times.

  • Decomposition: The 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide or the desired product may be thermally unstable. High temperatures can lead to discoloration of the reaction mixture and the appearance of multiple unidentifiable spots on a Thin Layer Chromatography (TLC) plate.

  • Elimination: If the nucleophile has protons on a beta-carbon, an E2 elimination reaction can compete with the SN2 substitution, although this is less common with primary bromoacetamides. This is more likely at higher temperatures with sterically hindered bases.

Q5: How do I select the right solvent and base for a temperature optimization study?

The solvent and base are foundational to the reaction's success and must be chosen before optimizing temperature.

  • Solvent: Polar aprotic solvents are generally the best choice. They are stable at elevated temperatures and can effectively dissolve the reactants.[4] Excellent options include:

    • Acetonitrile (ACN)

    • N,N-Dimethylformamide (DMF)

    • Dimethyl sulfoxide (DMSO)

  • Base: A non-nucleophilic base is required to neutralize the HBr byproduct without competing with the primary nucleophile. For amine alkylations, moderately strong inorganic bases are preferred.[1]

    • Potassium carbonate (K₂CO₃): A common, effective, and economical choice.

    • Caesium carbonate (Cs₂CO₃): More soluble and often more effective than K₂CO₃, particularly for difficult alkylations.[8]

    • Sodium hydride (NaH): A very strong base that can be used to deprotonate less nucleophilic substrates, but requires anhydrous conditions and careful handling.[8]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the alkylation reaction.

Troubleshooting_Workflow start Reaction Issue Identified (Monitored by TLC/LC-MS) p1 Problem: Low or No Conversion start->p1 p2 Problem: Multiple Product Spots / Impurities start->p2 p3 Problem: Starting Material Disappears, No Product Appears (Decomposition) start->p3 c1a Cause: Insufficient Temperature p1->c1a c1b Cause: Base too Weak p1->c1b c1c Cause: Steric Hindrance p1->c1c c2a Cause: Temperature Too High p2->c2a c2b Cause: Overalkylation p2->c2b c3a Cause: Thermal Instability p3->c3a s1a Solution: Incrementally increase temperature (e.g., in 20°C steps) c1a->s1a s1b Solution: Use a stronger base (e.g., Cs₂CO₃ or NaH) c1b->s1b s1c Solution: Increase reaction time or consider a more polar solvent (DMF/DMSO) c1c->s1c s2a Solution: Decrease reaction temperature c2a->s2a s2b Solution: Use a larger excess of the amine nucleophile c2b->s2b s2c Solution: Add alkylating agent slowly to amine solution c2b->s2c s3a Solution: Run reaction at a lower temperature for a longer time c3a->s3a

Caption: Troubleshooting workflow for the alkylation reaction.

Issue 1: Low to No Product Formation

  • Potential Cause: The reaction temperature is too low, and the activation energy barrier is not being overcome. This is the most common reason for a sluggish reaction.[4]

  • Recommended Solution: Incrementally increase the reaction temperature by 20°C and continue to monitor. If the reaction is being run at room temperature, try heating to 40°C, then 60°C, and so on. Monitor for the appearance of product and the disappearance of starting materials by TLC or LC-MS.[9]

Issue 2: Reaction is Clean but Very Slow

  • Potential Cause: While the temperature may be sufficient to initiate the reaction, the rate is impractically slow.

  • Recommended Solution: Increase the temperature to accelerate the rate.[4] A common range for these types of reactions can be 80-120°C in a suitable high-boiling solvent like DMF or toluene.[4] Always monitor for the potential formation of byproducts at higher temperatures.

Issue 3: Formation of Significant Impurities

  • Potential Cause: The reaction temperature is too high, leading to side reactions or decomposition.[4][5]

  • Recommended Solution: Reduce the reaction temperature. If a reaction at 80°C is producing impurities, attempt the reaction at 60°C or 40°C for a longer period. Finding the "sweet spot" where the desired reaction proceeds cleanly, even if it takes longer, is key to obtaining pure material and simplifying purification.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Temperature Screening

This protocol outlines a method for efficiently screening multiple temperatures to find the optimal condition.

  • Preparation: In three separate, dry reaction vials equipped with stir bars, add the amine nucleophile (1.0 eq) and a suitable base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add an appropriate volume of a polar aprotic solvent (e.g., Acetonitrile) to each vial.

  • Alkylating Agent: To each vial, add a solution of 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide (1.1 eq) in the same solvent.

  • Temperature Control: Place each vial in a separate heating block or oil bath set to a different temperature (e.g., Vial 1: 25°C, Vial 2: 50°C, Vial 3: 75°C).

  • Monitoring: Stir the reactions and monitor their progress every 1-2 hours using TLC (see Protocol 2) or LC-MS.[6]

  • Analysis: Compare the consumption of starting material and the formation of the product across the different temperatures to identify the most promising condition.

Protocol 2: Monitoring Reaction Progress by TLC

Thin Layer Chromatography (TLC) is a rapid and effective technique for monitoring the reaction.[10][11]

  • Prepare the TLC Chamber: Add a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to a developing chamber and allow the atmosphere to saturate.

  • Spot the Plate: On a silica gel TLC plate, spot the amine starting material, the 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide starting material, and a co-spot of both for reference.

  • Sample the Reaction: Using a capillary tube, take a small aliquot from the reaction mixture and spot it on the plate.

  • Develop the Plate: Place the TLC plate in the chamber and allow the solvent front to rise.[10]

  • Visualize: Remove the plate, mark the solvent front, and visualize the spots under a UV lamp. The disappearance of the starting material spots and the appearance of a new product spot indicates the reaction is proceeding.

Section 4: Data Interpretation

Optimizing temperature requires careful analysis of the results. The goal is to find the temperature that provides the best balance of reaction time and product purity.

Table 1: Example Data from a Temperature Screening Experiment

Temperature (°C)Reaction Time (h)Conversion (%)Purity by LC-MS (%)Observations
25 (Room Temp)2415>98Very slow reaction, but clean product formation.
50885>98Good conversion rate, clean reaction profile.
753>9990Fast conversion, but formation of a notable impurity peak.
1001>9975Very fast, but significant decomposition (dark color).

Based on this hypothetical data, 50°C represents the optimal temperature, providing a high conversion in a reasonable timeframe without significant impurity formation.

References

  • Kilgore, J. (2018). Response to "What are the best conditions for the reaction of primary amine with ethylbromo acetate?". ResearchGate. Available at: [Link]

  • Wiles, C., & Watts, P. (2012). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. National Institutes of Health. Available at: [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]

  • Organic Syntheses. (n.d.). Acetamide. Organic Syntheses Procedure. Available at: [Link]

  • Sciencemadness.org. (2022). Best Conditions For N-Alkylation?. Sciencemadness Discussion Board. Available at: [Link]

  • LookChem. (n.d.). Purification of Acetamide. Chempedia. Available at: [Link]

  • RSC Advances. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Publishing. Available at: [Link]

  • datapdf. (n.d.). The purification of acetamide. datapdf. Available at: [Link]

  • Google Patents. (n.d.). US4127607A - Process for the preparation of an acetamide derivative. Google Patents.
  • ACS Omega. (2024). Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds. ACS Publications. Available at: [Link]

  • Academia.edu. (n.d.). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Academia.edu. Available at: [Link]

  • Chemistry Stack Exchange. (2015). N-alkylation of amides with alkyl halides?. Stack Exchange. Available at: [Link]

  • ResearchGate. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. ResearchGate. Available at: [Link]

  • MDPI. (2024). Toluene Alkylation Reactions over Y-Type Zeolite Catalysts: An Experimental and Kinetic Study. MDPI. Available at: [Link]

  • RSC Publishing. (n.d.). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. RSC Publishing. Available at: [Link]

  • Reddit. (2023). Bulky alkylation troubleshooting : r/Chempros. Reddit. Available at: [Link]

  • ACS Catalysis. (2020). Deactivation Kinetics of the Catalytic Alkylation Reaction. ACS Publications. Available at: [Link]

  • Organic Chemistry Portal. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles. Organic Chemistry Portal. Available at: [Link]

  • O-Chem Manual. (n.d.). Monitoring a Reaction. Cooperative Organic Chemistry Student Laboratory Manual. Available at: [Link]

  • PMC. (n.d.). Temperature-Controlled Regioselectivity in the Reductive Cleavage of p-Methoxybenzylidene Acetals. PubMed Central. Available at: [Link]

Sources

Preventing dimerization during 2-bromoacetamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Dimerization & Side Reactions in


-Haloacetamide Synthesis
Ticket Type:  Process Optimization & Troubleshooting
Assigned Specialist:  Senior Application Scientist

Introduction: The "Dimer" Problem

Welcome to the technical guide for optimizing 2-bromoacetamide synthesis. In this context, "dimerization" typically refers to the N-alkylation side reaction where the unreacted starting amine attacks the


-carbon of the newly formed product, displacing the bromide.

This guide provides the mechanistic understanding and protocols required to favor acylation (desired product) over alkylation (dimer/impurity).

Module 1: Critical Mechanism Analysis

To prevent side reactions, we must exploit the kinetic difference between the two electrophilic sites on bromoacetyl bromide: the acyl carbon (highly reactive) and the


-alkyl carbon  (moderately reactive).
The Competing Pathways
  • Pathway A (Desired): Kinetic Acylation. The amine attacks the carbonyl carbon.[1] This reaction is fast, especially at low temperatures.

  • Pathway B (Undesired): Thermodynamic Alkylation. The amine (or the product amide anion) attacks the

    
    -carbon. This is slower but accelerates if the reaction warms up or if local amine concentration is too high relative to the mixing rate.
    

ReactionPathways Reagents Reagents (Amine + Bromoacetyl Bromide) Intermediate Tetrahedral Intermediate Reagents->Intermediate Fast Attack (Acylation) Low Temp (-10°C) SideProduct N-Alkylated Dimer (Impurity) Reagents->SideProduct Slow Attack (Alkylation) High Temp / Excess Amine Product 2-Bromoacetamide (Desired Product) Intermediate->Product - HBr Product->SideProduct + Excess Amine (Over-alkylation)

Figure 1: Kinetic competition between acylation (green path) and alkylation (red path).

Module 2: Optimized Protocols

We recommend two primary methods depending on your substrate solubility and sensitivity.

Method A: Modified Schotten-Baumann (Biphasic)

Best for: Simple aliphatic or aromatic amines; scale-up friendly.

Logic: The biphasic system keeps the generated acid (HBr) in the aqueous phase and the product in the organic phase, minimizing contact between the nucleophilic amine and the electrophilic product.

Protocol:

  • Setup: Dissolve the amine (1.0 equiv) in DCM or EtOAc. Add an equal volume of saturated aqueous NaHCO₃ or 1M NaOH (2.5 equiv).

  • Cooling: Cool the biphasic mixture to 0°C with vigorous stirring (essential for phase transfer).

  • Addition: Dissolve bromoacetyl bromide (1.1 equiv) in a small volume of organic solvent. Add this solution dropwise over 30–60 minutes.

    • Critical: The temperature must not exceed 5°C.

  • Workup: Separate phases immediately after addition is complete. Wash organic layer with 1M HCl (removes unreacted amine) and Brine.

Method B: Anhydrous Low-Temperature (DIPEA/DCM)

Best for: Hydrolysis-sensitive substrates or complex drug intermediates.

Logic: Uses a non-nucleophilic base (DIPEA) to scavenge HBr without risking base-catalyzed polymerization.

Protocol:

  • Solvent: Dissolve amine (1.0 equiv) and DIPEA (1.2 equiv) in anhydrous DCM.

  • Cryogenics: Cool reaction to -10°C to -20°C .

  • Controlled Addition: Add bromoacetyl bromide (1.05 equiv) diluted in DCM dropwise.

    • Rate Control: Addition rate should ensure the internal temperature never rises above -5°C.

  • Quench: Quench with dilute aqueous acid (0.5M HCl) to protonate and remove any unreacted amine, preventing it from reacting with the product during concentration.

Module 3: Troubleshooting & FAQs

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Impurity at M + (Amine Mass) Dimerization (Over-alkylation). The amine attacked the product's bromide.1. Reduce temperature during addition.2. Increase dilution of the reaction (0.1 M).3. Ensure rapid stirring to prevent local hot-spots of reagents.
Low Yield / Tar Formation Polymerization. The product self-reacted or polymerized.1. Avoid strong bases (like NaOH) in homogenous organic phases.2. Switch to Method A (Biphasic) to sequester HBr.
Exotherm during addition Addition too fast. 1. Stop addition immediately.2. Recool to -20°C.3. Resume at 1/4 the previous rate.
Frequently Asked Questions

Q: Can I use Triethylamine (TEA) instead of DIPEA? A: Yes, but DIPEA (Hünig's base) is preferred. TEA is more nucleophilic than DIPEA and can occasionally react with bromoacetyl bromide to form a quaternary ammonium salt (a reactive acylating agent, but also a potential side product vector).

Q: Why is the order of addition critical? A: We generally add the Acid Halide to the Amine . While this momentarily creates an excess of amine (risk of alkylation), the acylation rate is so much faster at low temperatures that it dominates. If you add Amine to Acid Halide, you risk di-acylation (if the amine is primary) or acid-catalyzed side reactions. Note: If dimerization persists, try Inverse Addition (Amine to Acid Halide) at -20°C, but ensure the base is present to neutralize HBr immediately.

Q: How do I remove the dimer if it forms? A: The dimer is a secondary amine. It is significantly more basic than the desired amide product.

  • Purification: Wash the organic layer with 1M HCl .[2] The dimer will protonate and move to the aqueous layer, while the neutral amide product remains in the organic layer.

References

  • BenchChem. Strategies to minimize over-alkylation with Bromoacetyl chloride. Retrieved from .

  • Organic Chemistry Portal. Schotten-Baumann Reaction Conditions and Mechanism. Retrieved from .

  • RSC Advances. Selective N-alkylation of primary amines... competitive deprotonation strategy.[3] (2014).[4] Retrieved from .

  • Journal of Organic Chemistry.Acylation vs Alkylation Selectivity in Haloacetylations.

Sources

Technical Support Center: TLC Analysis of 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the chromatographic analysis of 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide. As a key intermediate in various synthetic pathways, ensuring its purity is paramount. This guide, structured as a series of frequently asked questions and troubleshooting scenarios, provides Senior Application Scientist-level insights into developing and optimizing Thin-Layer Chromatography (TLC) conditions to effectively separate the target compound from common process-related impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities I need to separate from 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide?

A1: The impurities present in a sample of 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide are primarily derived from its synthesis. The most common synthetic route is the acylation of 2,3-dimethoxybenzylamine with a bromoacetyl halide (e.g., bromoacetyl bromide) or a related activated bromoacetic acid derivative.[][2]

Therefore, the key impurities to separate are:

  • Unreacted Starting Materials:

    • 2,3-dimethoxybenzylamine: A basic amine that is significantly more polar than the final amide product.

    • Bromoacetic acid: A highly polar carboxylic acid, which may be present from the hydrolysis of the bromoacetyl halide.

  • Byproducts:

    • N,N-dibromoacetamide derivatives: In some cases, side reactions can lead to more complex structures.[3]

    • Hydrolysis products: Degradation of the product can occur under certain conditions, although less common.

Q2: What is a good starting point for a TLC mobile phase (solvent system) to achieve good separation?

A2: The goal is to find a solvent system where the product, 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide, has a retention factor (Rf) value ideally between 0.2 and 0.4.[4] This range typically provides the best resolution from impurities.

Given that the target compound is a moderately polar amide, a binary solvent system composed of a non-polar and a polar solvent is recommended.[5] A good starting point is:

  • 30% Ethyl Acetate in Hexanes (v/v)

From here, you can adjust the ratio based on the initial result. If the product's Rf is too low, increase the proportion of ethyl acetate (the polar component) to increase its mobility.[6] If the Rf is too high, decrease the ethyl acetate concentration.[6] Other common solvent systems to explore include mixtures of dichloromethane and methanol or toluene and acetone.[4][7]

Q3: What type of TLC plate (stationary phase) should I use?

A3: For this application, standard silica gel 60 F254 plates are the most appropriate choice.[8]

  • Silica Gel: As a polar stationary phase, it effectively separates compounds based on differences in their polarity.[9] The amide product will interact with the silica gel's silanol groups, but less strongly than the more polar starting materials.[10]

  • F254 Indicator: This indicates the plate contains a fluorescent material that glows under 254 nm UV light.[11] Since 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide contains an aromatic ring, it will absorb this UV light and appear as a dark spot against the glowing background, making visualization straightforward and non-destructive.[12][13]

Q4: How can I visualize the spots on the TLC plate?

A4: Several methods can be used, ranging from non-destructive to destructive.

  • UV Light (254 nm): This is the primary and most convenient method.[13] The dimethoxybenzyl moiety in the target compound is a strong chromophore that absorbs UV light, appearing as a dark spot.[11] This method is non-destructive, meaning you can proceed with other visualization techniques on the same plate.[12]

  • Iodine Chamber: Exposing the plate to iodine vapor is a simple and effective semi-destructive method.[12] Iodine forms colored complexes with many organic compounds, which will appear as yellow-brown spots.[11] This is useful for visualizing non-UV active impurities.

  • Potassium Permanganate (KMnO₄) Stain: This is a potent, destructive stain that reacts with compounds that can be oxidized, such as alcohols, alkenes, and even some amides.[11] Spots typically appear as yellow or brown against a purple background.[14] This can be particularly useful for identifying certain byproducts.

Q5: What is an ideal Rf value and how do I calculate it?

A5: The Retention Factor (Rf) is a ratio that quantifies the movement of a compound on a TLC plate.[15] It is calculated by dividing the distance the compound traveled from the origin by the distance the solvent front traveled from the origin.[16][17]

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

An ideal Rf value for the compound of interest is generally between 0.2 and 0.4 .[4]

  • Rf < 0.2: The compound has a high affinity for the stationary phase and does not move far. Separation from other slow-moving compounds is poor.[18]

  • Rf > 0.8: The compound has a high affinity for the mobile phase and moves too close to the solvent front, resulting in poor separation from other fast-moving compounds.[18]

Troubleshooting Guide for TLC Separation

This section addresses common issues encountered during the TLC analysis of 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide and its impurities.

Problem: All my spots are near the bottom of the plate (Rf is too low).
  • Cause: The mobile phase (eluent) is not polar enough to move the compounds up the polar silica gel plate. The compounds have a stronger affinity for the stationary phase than the mobile phase.[6]

  • Solution: Increase the polarity of the mobile phase.[6] If you are using an ethyl acetate/hexanes system, incrementally increase the percentage of ethyl acetate. For example, move from a 2:8 mixture to a 4:6 mixture. For very polar impurities that still do not move, consider a more polar solvent system like 5-10% methanol in dichloromethane.[19][20]

Problem: All my spots are near the top of the plate (Rf is too high).
  • Cause: The mobile phase is too polar. It has a very high affinity for the compounds, moving them up the plate too quickly and preventing effective separation.[6]

  • Solution: Decrease the polarity of the mobile phase.[6] If using an ethyl acetate/hexanes system, decrease the percentage of ethyl acetate. For example, move from a 5:5 mixture to a 2:8 mixture.

Problem: The spots are streaked or "tailing" rather than being round.
  • Cause 1: Sample Overload: Too much sample was applied to the plate.[7][21] This saturates the stationary phase, leading to a continuous "streak" as the eluent moves up.

    • Solution: Dilute your sample and re-spot the plate. A starting concentration of ~1 mg/mL in a volatile solvent like dichloromethane or ethyl acetate is often sufficient.[7][22]

  • Cause 2: Acidic or Basic Impurities: The unreacted 2,3-dimethoxybenzylamine (a base) or bromoacetic acid (an acid) can interact strongly and irreversibly with the acidic silica gel, causing streaking.[19]

    • Solution: Add a small amount of a modifier to the mobile phase to neutralize these interactions.

      • For the basic amine impurity, add ~1% triethylamine (Et₃N) to your eluent.

      • For the acidic impurity, add ~1% acetic acid (AcOH) to your eluent.[10]

Problem: The spots are not separating well (co-elution).
  • Cause: The chosen solvent system does not have the right selectivity to resolve the compounds, even if the general polarity is correct.

  • Solution: Change the composition of the mobile phase entirely. Different solvents interact with compounds in unique ways beyond just polarity (e.g., hydrogen bonding, dipole-dipole interactions).[8] If a hexane/ethyl acetate system fails, try a system with different solvent properties, such as:

    • Toluene/Acetone

    • Dichloromethane/Methanol

Problem: I don't see any spots on the plate after development.
  • Cause 1: Insufficient Sample Concentration: The amount of compound spotted was too low to be detected.[21]

    • Solution: Prepare a more concentrated sample solution or apply the sample to the same spot multiple times, allowing the solvent to fully evaporate between each application.[21]

  • Cause 2: Compound is Not UV-Active: While the target product is UV-active, some impurities may not be.

    • Solution: After checking under the UV lamp, use a chemical stain. An iodine chamber is an excellent second step, as it visualizes a wide range of organic compounds.[12] If that fails, a more aggressive stain like potassium permanganate can be used.[14]

  • Cause 3: Sample Was Spotted Below Solvent Level: If the origin line where the sample was spotted is below the level of the eluent in the chamber, the sample will dissolve into the solvent pool instead of migrating up the plate.[21][22]

    • Solution: Ensure the solvent level in the developing chamber is always well below the origin line on your TLC plate.[22]

Recommended TLC Conditions & Protocols

Data Summary: Recommended Mobile Phase Systems

The table below provides starting points and optimization directions for TLC solvent systems. The goal is to achieve an Rf of ~0.3 for the product.

Solvent System (v/v)Component A (Non-Polar)Component B (Polar)Expected Outcome for ProductOptimization Direction
System 1 (Start) HexanesEthyl Acetate (20-40%)Good starting point for moderate polarity amides.Increase EtOAc for higher Rf; decrease for lower Rf.
System 2 Dichloromethane (DCM)Methanol (1-5%)Useful for resolving more polar compounds.Increase MeOH for higher Rf. Good for seeing polar impurities.
System 3 TolueneAcetone (10-30%)Offers different selectivity compared to ester-based systems.Increase Acetone for higher Rf.
Experimental Protocol: Standard TLC Procedure
  • Plate Preparation: Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of a silica gel TLC plate. Do not gouge the silica.[22]

  • Sample Preparation: Dissolve a small amount (~1 mg) of your crude reaction mixture in a volatile solvent (~1 mL of DCM or Ethyl Acetate).[7]

  • Spotting: Use a capillary tube to draw up a small amount of the sample solution. Briefly and gently touch the tip of the capillary tube to the origin line on the plate to deliver a small, concentrated spot. Allow the solvent to evaporate completely.[7]

  • Chamber Preparation: Pour your chosen mobile phase into a developing chamber to a depth of about 0.5 cm. Ensure this level is below the origin line on your plate. Cover the chamber and let it saturate for 5-10 minutes.[22]

  • Development: Using forceps, carefully place the TLC plate into the chamber and replace the lid. Allow the solvent to travel up the plate via capillary action. Do not disturb the chamber during this process.[9][22]

  • Completion: When the solvent front is about 1 cm from the top of the plate, remove the plate with forceps and immediately mark the position of the solvent front with a pencil.[16][23]

  • Visualization: Allow the solvent to completely evaporate from the plate in a fume hood. Visualize the spots using a UV lamp (254 nm) and circle any visible spots with a pencil.[12] Proceed to other staining methods if necessary.

  • Analysis: Measure the distances traveled by the spots and the solvent front to calculate the Rf values.[15]

Visual Workflow

The following diagram illustrates a logical workflow for troubleshooting common TLC separation issues.

TLC_Troubleshooting_Workflow TLC Troubleshooting Workflow start Run Initial TLC (e.g., 30% EtOAc/Hex) assess_rf Assess Rf of Product start->assess_rf low_rf Problem: Low Rf (Rf < 0.2) assess_rf->low_rf Too Low high_rf Problem: High Rf (Rf > 0.8) assess_rf->high_rf Too High ideal_rf Ideal Rf (0.2-0.4) Assess Separation assess_rf->ideal_rf Ideal increase_polarity Solution: Increase Eluent Polarity low_rf->increase_polarity decrease_polarity Solution: Decrease Eluent Polarity high_rf->decrease_polarity streaking Problem: Streaking check_loading Solution 1: Reduce Sample Load streaking->check_loading no_separation Problem: Poor Separation change_system Solution: Change Solvent System (e.g., DCM/MeOH) no_separation->change_system increase_polarity->start Re-run decrease_polarity->start Re-run add_modifier Solution 2: Add Modifier (Et3N/AcOH) check_loading->add_modifier Still Streaking? add_modifier->start Re-run change_system->start Re-run ideal_rf->streaking Streaking? ideal_rf->no_separation Poor Separation? end Separation Achieved ideal_rf->end Good Separation

Caption: A flowchart for systematic troubleshooting of TLC experiments.

References

  • 6.2: Thin Layer Chromatography (TLC) - Chemistry LibreTexts. (2020, April 17). Chemistry LibreTexts. [Link]

  • Calculating retention factors for TLC (video) - Khan Academy. Khan Academy. [Link]

  • Thin Layer Chromatography: A Complete Guide to TLC - Chemistry Hall. (2020, January 2). Chemistry Hall. [Link]

  • TLC Fundamentals – Stationary & mobile phase choice (part 4) - Interchim – Blog. (2020, February 15). Interchim – Blog. [Link]

  • Understanding Rf Values in Thin Layer Chromatography - Oreate AI Blog. (2026, January 22). Oreate AI. [Link]

  • Thin Layer Chromatography (TLC). University of California, Los Angeles. [Link]

  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC - Bitesize Bio. (2025, June 3). Bitesize Bio. [Link]

  • Thin Layer Chromatography - Chemistry LibreTexts. (2022, August 23). Chemistry LibreTexts. [Link]

  • Complete Guide to Thin Layer Chromatography Sample Preparation - Organomation. Organomation. [Link]

  • Mastering TLC Chromatography: A Comprehensive Guide - Chrom Tech, Inc. (2024, November 20). Chrom Tech, Inc. [Link]

  • Stationary Phases for Modern Thin-Layer Chromatography | LCGC International. (2026, February 13). LCGC International. [Link]

  • Troubleshooting TLC - Plant extract - strange in polar mobile Phase - What could be the reason? | ResearchGate. (2024, April 23). ResearchGate. [Link]

  • Thin Layer Chromatography (TLC) - Organic Chemistry at CU Boulder. University of Colorado Boulder. [Link]

  • TLC seperation of carboxylix acid, amine, and the amide product : r/chemistry - Reddit. (2020, June 8). Reddit. [Link]

  • 2.3F: Visualizing TLC Plates - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts. [Link]

  • Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. University of Rochester. [Link]

  • 6 peptide impurities that appear during the synthesis & storage of peptides - MolecularCloud. (2023, May 16). MolecularCloud. [Link]

  • TLC Visualization Reagents - EPFL. EPFL. [Link]

    • Thin Layer Chromatography. University of Missouri–St. Louis. [Link]

  • 5.7: Visualizing TLC Plates - Chemistry LibreTexts. (2025, August 21). Chemistry LibreTexts. [Link]

  • TLC stains. University of California, Los Angeles. [Link]

  • How to detect compounds on TLC plates? - Blog - Filterbio. (2025, December 19). Filterbio. [Link]

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC. National Center for Biotechnology Information. [Link]

  • CHEM 344 Thin Layer Chromatography. University of Wisconsin–Madison. [Link]

  • n-bromoacetamide - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]

  • 2.3E: Step-by-Step Procedures for Thin Layer Chromatography - Chemistry LibreTexts. (2022, May 5). Chemistry LibreTexts. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC. National Center for Biotechnology Information. [Link]

  • Techniques - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013, April 16). ACS Publications. [Link]

  • On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds - ResearchGate. (2025, August 6). ResearchGate. [Link]

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Validation & Comparative

1H NMR interpretation of 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 1H NMR Interpretation of 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide

Executive Summary & Application Context

This guide provides a rigorous structural analysis of 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide , a critical electrophilic intermediate often employed in the synthesis of isoquinoline alkaloids and kinase inhibitors.[1]

In drug development, the "performance" of an analytical method is defined by its ability to validate identity and purity against structurally similar byproducts.[2] For this molecule, 1H NMR outperforms LC-MS in two key areas:

  • Regioisomer Differentiation: Distinguishing the 2,3-dimethoxy pattern from the thermodynamically common 3,4-dimethoxy (veratryl) analog.

  • Solvent-Dependent Resolution: Optimizing amide proton visibility to confirm linker integrity.

Experimental Protocol: Synthesis & Sample Preparation

To interpret the spectrum accurately, one must understand the potential impurities generated during synthesis.[2]

Synthesis Workflow (Context for Impurities): The compound is typically synthesized via Schotten-Baumann conditions: reacting 2,3-dimethoxybenzylamine with bromoacetyl bromide.[1]

  • Step 1: Dissolve 2,3-dimethoxybenzylamine (1.0 eq) and TEA (1.1 eq) in anhydrous DCM at 0°C.

  • Step 2: Dropwise addition of bromoacetyl bromide (1.0 eq).[2]

  • Step 3: Aqueous workup (1N HCl wash to remove unreacted amine).[1]

  • Step 4: Recrystallization (usually EtOH/Hexane).[1][2]

NMR Sample Preparation:

  • Standard: Dissolve 10 mg in 0.6 mL CDCl₃ (Chloroform-d).

  • High-Resolution (Amide Focus): Dissolve 10 mg in 0.6 mL DMSO-d₆ .

Critical Note: Bromoacetyl groups are labile.[1] Avoid using methanol-d4, as solvolysis can occur, generating methoxyacetyl artifacts over time.

Structural Analysis & Signal Assignment

Predicted vs. Observed Shifts (CDCl₃)[1][2]
FragmentProton Typeδ (ppm)MultiplicityIntegralCoupling (J)Diagnostic Logic
A Ar-H (5) 7.00 - 7.05Triplet (t)1H~8.0 HzCentral proton of 1,2,3-subst.[1] ring.
A Ar-H (4,6) 6.80 - 6.90Multiplet (m)2H-Flanking protons; often overlap.[2]
B NH (Amide) ~7.00Broad Singlet1H-Exchangeable; shift varies with conc.
C Ar-CH₂-N 4.45 - 4.50Doublet (d)2H~5.8 HzAppears as singlet if NH is broad.[1]
D CO-CH₂-Br 3.90 - 4.00Singlet (s)2H-Deshielded by Br and Carbonyl.[1]
E -OCH₃ (x2) 3.86, 3.88Singlets (s)6H-Distinct peaks due to asymmetry.[2]
Comparative Analysis: The "Performance" Differentiators

This section compares the product's spectral signature against its most common "impostors" (Regioisomers) and evaluates Solvent Performance.[1][2]

Comparison A: Regioisomer Differentiation (2,3- vs. 3,4-Dimethoxy) LC-MS cannot distinguish these isomers (both m/z ~287/289).[1] 1H NMR is the gold standard.[1]

  • 2,3-Dimethoxy (Target): The aromatic ring is 1,2,3-trisubstituted.[2]

    • Pattern: One Triplet (H-5) and Two Doublets (H-4, H-6).[1][2]

    • Visual: A "1:2" integration ratio in the aromatic region with clear ortho-coupling (

      
       Hz).[1]
      
  • 3,4-Dimethoxy (Alternative): The aromatic ring is 1,2,4-trisubstituted.[2]

    • Pattern: An ABX system.[1] One doublet (H-5,

      
       Hz), one meta-coupled doublet (H-2, 
      
      
      
      Hz), and one doublet of doublets (H-6).[2]
    • Visual: Complex splitting; lacks the clean triplet of the 2,3-isomer.[1]

Comparison B: Solvent Performance (CDCl₃ vs. DMSO-d₆)

FeatureCDCl₃ (Standard)DMSO-d₆ (High Performance)Recommendation
Amide NH Broad singlet; often disappears due to exchange or quadrupole broadening.[1]Sharp Triplet (

Hz).[1]
Use DMSO if confirming the amide bond is critical.[1]
Benzyl CH₂ Often a Singlet (decoupled from broad NH).[1][2]Distinct Doublet (coupled to NH).[1][2]Use DMSO to prove connectivity between Amide and Benzyl group.[1]
Water Peak ~1.56 ppm (Usually non-interfering).[2]~3.33 ppm (Can overlap with OMe or CH₂ signals).[1][2]Use CDCl₃ for integration accuracy of aliphatic regions.

Visualization of Analytical Logic

The following diagram illustrates the decision matrix for validating the structure, highlighting the critical check against the 3,4-dimethoxy isomer.

NMR_Logic Start Crude Product Isolated Solvent Select Solvent Start->Solvent CDCl3 CDCl3 (Routine Purity) Solvent->CDCl3 DMSO DMSO-d6 (Structural Proof) Solvent->DMSO Aromatic Analyze Aromatic Region (6.8 - 7.1 ppm) CDCl3->Aromatic LinkerCheck Check Linker Connectivity DMSO->LinkerCheck IsomerCheck Splitting Pattern? Aromatic->IsomerCheck Target Triplet + 2 Doublets (2,3-Dimethoxy Confirmed) IsomerCheck->Target 1,2,3-Subst Impurity ABX System (d, d, dd) (3,4-Dimethoxy Isomer) IsomerCheck->Impurity 1,2,4-Subst Result Observe NH-CH2 Coupling (Triplet NH, Doublet CH2) LinkerCheck->Result

Caption: Analytical workflow for distinguishing regioisomers and verifying amide connectivity using solvent-specific spectral features.

Troubleshooting & Impurity Profiling

Common spectral anomalies and their causes:

ObservationCauseRemediation
Singlet at ~2.1 ppm Acetone (cleaning solvent) or Acetamide byproduct.[1]Dry sample under high vacuum; check integration.[1]
Singlet at ~3.80 ppm (extra) Bromoacetic acid (Hydrolysis of reagent).[2]Wash crude with sat.[1] NaHCO₃.
Doublet at ~3.9 ppm Starting Material (Amine).[1][2]Indicates incomplete reaction. Recrystallize.
Broad Hump > 8.0 ppm Acidic protons (if unwashed).[1][2]Add D₂O shake to confirm exchangeable protons.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][3][4][5][6] (Standard text for substituent effects and coupling constants).

  • Abraham, R. J., et al. (2006).[2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. Link

  • BenchChem. (2025).[1][7] "Synthesis and Troubleshooting of 2-bromo-N-arylacetamides." Technical Support Center. Link

  • National Institutes of Health (NIH). (2000).[1][2] "Regioisomeric differentiation of 2,3- and 3,4-methylenedioxy ring-substituted phenylalkylamines." Journal of Mass Spectrometry. Link

Sources

Mass spectrometry fragmentation pattern of 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation Pattern of 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide: A Comparative Analysis

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing vital information on molecular weight and structure through the analysis of fragmentation patterns. This guide offers a comprehensive examination of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide.

In the absence of direct experimental data for this specific molecule, this guide will construct a robust, theoretical fragmentation model based on well-established principles of mass spectrometry and by comparing it to the known fragmentation of its constituent chemical moieties. This approach not only predicts the expected mass spectrum but also provides a framework for interpreting the spectra of related novel compounds.

The fragmentation of 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide under electron ionization is expected to be governed by the lability of the amide linkage, the stability of the resulting benzylic carbocation, and the influence of the bromine and dimethoxy substituents.

The molecular weight of 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide (C11H14BrNO3) is approximately 287.03 g/mol for the 79Br isotope and 289.03 g/mol for the 81Br isotope. A key feature of the mass spectrum will be the molecular ion peak, which will appear as a pair of peaks of nearly equal intensity at m/z 287 and 289, characteristic of the presence of a single bromine atom.[1]

The primary fragmentation pathways are anticipated to be:

  • Benzylic Cleavage: The most favorable cleavage is often the one that results in the most stable carbocation. In this case, cleavage of the bond between the benzylic carbon and the nitrogen atom is expected to be a dominant pathway. This will form a resonance-stabilized 2,3-dimethoxybenzyl cation.[2][3]

  • Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group of the amide is another common fragmentation route for amides.[4] This can lead to the formation of an acylium ion.

  • Loss of Bromine: The C-Br bond can also cleave, leading to the loss of a bromine radical.

Below is a diagram illustrating the predicted major fragmentation pathways.

fragmentation_pattern M [C11H14BrNO3]+• m/z 287/289 Molecular Ion frag1 [C9H11O2]+ 2,3-dimethoxybenzyl cation m/z 151 M->frag1 - C2H3BrNO (radical) frag2 [C2H2BrO]+• Bromoacetyl radical cation m/z 121/123 M->frag2 - C9H11NO (neutral) frag3 [C11H14NO3]+• m/z 208 M->frag3 - Br•

Sources

A Senior Application Scientist's Guide to FTIR Spectral Analysis of Amide and Bromo Functional Groups

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Spectrum—A Causal Approach to Functional Group Analysis

In the realm of pharmaceutical and chemical research, Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone analytical technique, prized for its speed, non-destructive nature, and rich informational output.[1] It provides a unique "molecular fingerprint" by measuring the absorption of infrared radiation by a sample's molecular vibrations.[2][3] This guide moves beyond a simple recitation of characteristic frequencies. As a senior application scientist, my objective is to provide a deeper, more causal understanding of how to analyze two critical functional groups: the amide and the carbon-bromine (C-Br) bond.

For professionals in drug development, understanding these groups is paramount. The amide bond is the fundamental linkage of peptides and proteins, and its conformation is directly tied to biological activity.[4][5] The C-Br bond is a common feature in active pharmaceutical ingredients (APIs) and synthetic intermediates, where its presence and reactivity are critical to a molecule's function and synthesis pathway. This guide is structured to provide not just the "what" but the "why"—exploring the theoretical underpinnings, comparative experimental methodologies, and a logical framework for interpreting spectra where these two functional groups coexist.

Pillar 1: The Vibrational Signatures of Amide and Bromo Groups

A molecule's absorption of IR radiation is quantized, meaning only specific frequencies corresponding to the vibrational energies of its bonds are absorbed. This is the foundation of functional group identification.

The Amide Group: A Conformationally Sensitive Reporter

The peptide or amide group gives rise to several characteristic absorption bands, the most prominent of which are Amide I, II, and III.[6] Their positions are exquisitely sensitive to the molecule's local environment, particularly hydrogen bonding and secondary structure.[5][7]

  • Amide I (1700-1600 cm⁻¹): This is the most intense and diagnostically useful band in the protein IR spectrum.[4] It arises primarily from the C=O stretching vibration (contributing 70-85%) with minor contributions from the C-N stretch.[4] Its frequency is highly dependent on the hydrogen-bonding pattern and the backbone conformation, making it a powerful probe for protein secondary structure.[4][5]

  • Amide II (1580-1510 cm⁻¹): This band is more complex, originating from a combination of the in-plane N-H bending vibration (40-60%) and the C-N stretching vibration (18-40%).[4] Like Amide I, it is sensitive to conformation.

  • Amide III (1350-1200 cm⁻¹): This is a very complex band resulting from a mixture of several vibrations.[4][6] While weaker than Amide I and II, it can be advantageous for analysis as it is less affected by the strong water absorption that can interfere with the Amide I region.[6]

  • N-H Stretching (Primary & Secondary Amides): The presence and number of N-H stretching bands in the 3500-3100 cm⁻¹ region are key for distinguishing amide types.[8]

    • Primary Amides (-NH₂): Exhibit two N-H stretching bands.[8]

    • Secondary Amides (-NH-): Show a single N-H stretching peak.[8]

    • Tertiary Amides: Lack N-H bonds and therefore do not show peaks in this region.[8]

The Bromo Group: A Subtle Fingerprint

Identifying alkyl halides, such as compounds with a C-Br bond, relies on the far-infrared or "fingerprint" region of the spectrum, which is often dense with peaks.

  • C-Br Stretch (690-515 cm⁻¹): The primary absorption for bromoalkanes is the C-Br stretching vibration.[9][10][11][12] Its position within this range can be influenced by the substitution pattern of the carbon atom.

  • Associated Vibrations: In terminal alkyl halides, a C-H wagging vibration of the -CH₂Br group can sometimes be observed between 1300-1150 cm⁻¹.[11][12]

The challenge with the C-Br stretch is its location in the fingerprint region (below 1500 cm⁻¹), which is rich with C-C stretching and various bending vibrations, making unambiguous assignment difficult without comparing the spectrum to a reference or known analogue.[3][13]

Functional GroupVibrationPosition (cm⁻¹)IntensityNotes
Primary Amide (R-CONH₂) N-H Stretch (asymmetric & symmetric)3370 - 3170 (two bands)MediumPresence of two peaks is diagnostic.[8]
C=O Stretch (Amide I)1680 - 1630StrongPosition sensitive to H-bonding and conjugation.[4][8]
N-H Bend (Amide II)1650 - 1590MediumOften overlaps with C=O stretch.
Secondary Amide (R-CONHR') N-H Stretch3370 - 3170 (one band)MediumSingle peak distinguishes from primary amides.[8]
C=O Stretch (Amide I)1680 - 1630StrongHighly sensitive to conformation and H-bonding.[4][5]
N-H Bend (Amide II)1580 - 1510StrongA key diagnostic band along with Amide I.[4]
Alkyl Bromide (R-Br) C-Br Stretch690 - 515Medium to StrongLocated in the complex fingerprint region.[9][11]

Pillar 2: Comparative Experimental Methodologies

The quality of an FTIR spectrum is critically dependent on sample preparation. The choice of method is a trade-off between ease of use, spectral quality, and the physical state of the sample. For both amide- and bromo-containing compounds, Attenuated Total Reflectance (ATR) is often the preferred starting point due to its simplicity.

Method 1: Attenuated Total Reflectance (ATR) - The Workhorse Technique

ATR-FTIR is the dominant method for analyzing solid and liquid samples, requiring minimal to no sample preparation.[14]

  • Principle: An infrared beam is passed through a crystal of high refractive index (e.g., diamond, germanium). The beam undergoes total internal reflection at the crystal surface, creating an "evanescent wave" that penetrates a few microns into the sample placed in tight contact with the crystal.[14] The sample absorbs energy from this wave at specific frequencies, and the attenuated beam is then directed to the detector.

  • Advantages:

    • Speed & Simplicity: No need for KBr pellets or liquid cells. Simply place the sample on the crystal.[15]

    • Versatility: Excellent for solids (powders, films), liquids, and semi-solids.[16]

    • Non-destructive: The sample can be fully recovered after analysis.[14]

  • Causality Behind the Choice: Choose ATR for rapid screening, quality control of raw materials, and analysis of opaque or thick samples that are unsuitable for transmission.[17][18] For pharmaceutical applications, its ability to analyze tablets and formulations directly makes it invaluable for dissolution and drug release studies.[19][20][21]

Method 2: Transmission Spectroscopy - The Classic Approach

Transmission is the traditional FTIR method where the IR beam passes directly through the sample.[14]

  • KBr Pellet (for Solids):

    • Principle: A small amount of solid sample (1-2 mg) is finely ground with ~100-200 mg of dry, IR-transparent potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a transparent pellet.[16]

    • Causality Behind the Choice: This method is chosen when high-quality spectra are needed and the sample is a stable, non-reactive solid. It avoids the potential for band distortions that can sometimes occur in ATR due to variations in sample contact and the wavelength-dependent depth of penetration of the evanescent wave. The key is to grind the sample to a particle size smaller than the wavelength of the IR radiation to minimize light scattering.[22]

  • Liquid Cells (for Liquids/Solutions):

    • Principle: The liquid sample is placed between two IR-transparent salt plates (e.g., NaCl, KBr, CaF₂), which are then mounted in the spectrometer's beam path.[16][22]

    • Causality Behind the Choice: This is the standard method for quantitative analysis of solutions, as the path length can be precisely controlled with a spacer. The solvent must be chosen carefully to ensure it is transparent in the spectral regions of interest.[22] A background spectrum of the pure solvent in the same cell must be acquired and subtracted from the sample spectrum.

Experimental Workflow: A Self-Validating Protocol

A robust analytical procedure ensures that the data is reliable and reproducible. The following workflow incorporates self-validation at each critical step.

FTIR_Workflow cluster_prep PART 1: Sample & Instrument Preparation cluster_acq PART 2: Data Acquisition cluster_proc PART 3: Data Processing & Interpretation A Define Analytical Goal (Qualitative ID vs. Quantitative Analysis) B Select Appropriate Method (ATR, KBr, or Liquid Cell) A->B C Perform Instrument Background (Collect spectrum of empty beam path) B->C D Prepare Sample & Collect Sample Background C->D E Acquire Sample Spectrum D->E F Check for Signal Saturation (Is Absorbance > 1.2 AU?) E->F G Re-prepare Sample if Saturated (e.g., thinner film, less material) F->G Yes H Perform Data Processing (e.g., Baseline Correction, ATR Correction) F->H No G->E I Identify Key Bands (Amide I/II, N-H, C-Br regions) H->I J Compare with Reference Spectra (Databases or Standards) I->J K Final Interpretation & Report J->K

Caption: A self-validating workflow for FTIR analysis.

Protocol: ATR-FTIR Analysis of a Solid Sample

  • Instrument Preparation: Ensure the FTIR spectrometer is properly purged and has reached thermal stability.

  • Background Collection: With the clean, empty ATR crystal in place, collect a background spectrum. This is a critical step that accounts for the absorbance of the crystal and any atmospheric H₂O and CO₂.

  • Sample Application: Place a small amount of the solid powder onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure. This is essential to ensure good optical contact between the sample and the crystal.[16] Poor contact is a common source of poor-quality spectra.

  • Data Acquisition: Collect the sample spectrum. The number of scans can be increased to improve the signal-to-noise ratio for samples with weak absorptions.

  • Validation Check: Examine the acquired spectrum. The strongest absorbance peaks (likely the Amide I band) should ideally be below 1.2 absorbance units to avoid signal saturation, which can distort peak shape and intensity.[23][24]

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft lab wipe.

Pillar 3: A Logical Framework for Spectral Interpretation

When analyzing a spectrum for both amide and bromo groups, a systematic approach is crucial to avoid misinterpretation, especially given the potential for overlapping peaks in the complex fingerprint region.

Spectral_Interpretation Start Start: Examine Full Spectrum (4000-400 cm⁻¹) Region1 High Frequency Region 3500-3100 cm⁻¹ Start->Region1 CheckNH N-H Stretch Present? Region1->CheckNH NH_Result {Two Peaks: Primary Amide | One Peak: Secondary Amide | No Peaks: Tertiary Amide/No Amide} CheckNH->NH_Result Yes Region2 Carbonyl Region 1700-1600 cm⁻¹ CheckNH->Region2 No NH_Result->Region2 CheckAmideI Strong Peak ~1650 cm⁻¹? Region2->CheckAmideI AmideI_Yes Likely Amide I. Correlate with Amide II (~1550 cm⁻¹) and N-H stretch. CheckAmideI->AmideI_Yes Yes AmideI_No Amide group unlikely. CheckAmideI->AmideI_No No Region3 Region3 AmideI_Yes->Region3 AmideI_No->Region3 CheckCBr Peak at 690-515 cm⁻¹? Region3->CheckCBr CBr_Yes Possible C-Br Stretch. Region is complex, requires confirmation. CheckCBr->CBr_Yes Yes CBr_No C-Br group may be absent or peak is too weak/obscured. CheckCBr->CBr_No No Confirm Confirm with Reference Database (e.g., SDBS) CBr_Yes->Confirm CBr_No->Confirm

Caption: Logical flow for FTIR spectral interpretation.

Case Study: Interpreting a Hypothetical Spectrum

Imagine a spectrum of an unknown pharmaceutical intermediate.

  • High-Frequency Scan (4000-2500 cm⁻¹): A single, medium-intensity peak is observed at ~3300 cm⁻¹. This immediately suggests the presence of a secondary amide.[8] We can rule out a primary amide (which would have two peaks) and a tertiary amide (no peak).

  • Double-Bond Region (1800-1500 cm⁻¹): An intense, sharp peak appears at 1645 cm⁻¹, characteristic of the Amide I (C=O stretch) band.[4] A second strong band is seen at 1550 cm⁻¹, consistent with the Amide II (N-H bend/C-N stretch) vibration.[4] The presence of all three—a single N-H stretch, Amide I, and Amide II—provides a highly confident identification of a secondary amide group.

  • Fingerprint Region (< 1500 cm⁻¹): The region is complex. However, a distinct, medium-intensity peak is noted at 580 cm⁻¹. This falls squarely in the range for a C-Br stretch.[11] While many other bending vibrations occur here, its presence is a strong indicator.

  • Confirmation: To validate the C-Br assignment, the final step is to compare the entire fingerprint region of the unknown spectrum against a reference spectrum of a known compound with a similar structure or by searching a spectral database.[1] The Spectral Database for Organic Compounds (SDBS) is an excellent, free resource for this purpose.[25][26][27][28]

Conclusion: From Data to Decision

The effective FTIR analysis of amide and bromo functional groups is not merely about matching peaks to a table. It is a deductive process that integrates a theoretical understanding of molecular vibrations with a practical knowledge of comparative analytical techniques. By following a structured workflow—from selecting the appropriate sample preparation method to systematically interpreting spectral regions—researchers can move with confidence from raw spectral data to actionable chemical insights. This rigorous, evidence-based approach ensures that FTIR spectroscopy remains an indispensable tool in the modern drug development and chemical analysis laboratory.

References

  • RTI Laboratories. (n.d.). FTIR Analysis. Retrieved from [Link]

  • Mukamel, S., & Fayer, M. D. (2009). Two-Dimensional Vibrational Lineshapes of Amide III, II, I and A Bands in a Helical Peptide. Journal of Chemical Physics. Retrieved from [Link]

  • NGS-Technology. (2025, August 25). Pharmaceutical Raw Material Analysis with FTIR-ATR. Retrieved from [Link]

  • JenaLib. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Retrieved from [Link]

  • Wang, Y., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega. Retrieved from [Link]

  • Blando, J. D., & Porcja, R. J. (2000). Issues in the Quantitation of Functional Groups by FTIR Spectroscopic Analysis of Impactor-Collected Aerosol Samples. Aerosol Science and Technology. Retrieved from [Link]

  • Patsnap. (2025, September 22). How to Identify Functional Groups in FTIR Spectra. Retrieved from [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • ResearchGate. (2013, February 3). Does anyone know a good and free online database of IR spectra?. Retrieved from [Link]

  • S.T. Japan-Europe GmbH. (n.d.). ATR-FTIR Spectral Libraries. Retrieved from [Link]

  • Specac Ltd. (n.d.). Pharmaceutical formulation analyses with ATR-FTIR. Retrieved from [Link]

  • Kazarian, S. G., & Chan, K. L. A. (2023). Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release. Pharmaceutics. Retrieved from [Link]

  • Agilent. (2020, October 9). Pharmaceutical Analysis using FTIR: Compliance with European, US, Indian, and Japanese Pharmacopoeia. Retrieved from [Link]

  • SlideShare. (n.d.). Quantitative Analysis From Ftir. Retrieved from [Link]

  • Wang, Y., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega. Retrieved from [Link]

  • Singh, B. R. (n.d.). Fourier transform infrared analysis of amide III bands of proteins for the secondary structure estimation. ResearchGate. Retrieved from [Link]

  • Smith, B. C. (2023, August 16). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Kazarian, S. G., & Chan, K. L. A. (2023). Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release. Pharmaceutics. Retrieved from [Link]

  • Northern Illinois University. (n.d.). FT-IR sample preparation. Retrieved from [Link]

  • UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

  • re3data.org. (2023, June 20). Spectral Database for Organic Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

  • Grdadolnik, J. (2003). SATURATION EFFECTS IN FTIR SPECTROSCOPY: INTENSITY OF AMIDE I AND AMIDE II BANDS IN PROTEIN SPECTRA. Acta Chimica Slovenica. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]

  • Al-Amin, M., et al. (2026, January 11). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. Retrieved from [Link]

  • MCC Organic Chemistry. (n.d.). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Hameed, S., et al. (2014). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Atmospheric Chemistry and Physics. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR: alkyl halides. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Yuliyati, Y. B. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • Grdadolnik, J. (2003). Saturation effects in FTIR spectroscopy: Intensity of Amide I and Amide II bands in protein spectra. ResearchGate. Retrieved from [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

  • AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

  • University of California, Davis. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Chalmers, J. M., & Edwards, H. G. M. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Retrieved from [Link]

Sources

Comparative Guide: Reactivity of 2-Bromo vs. 2-Chloro-N-(2,3-dimethoxybenzyl)acetamide

[1]

Executive Summary

The Bottom Line: For researchers targeting cysteine modification, the choice between 2-bromo-N-(2,3-dimethoxybenzyl)acetamide (Molecule A) and 2-chloro-N-(2,3-dimethoxybenzyl)acetamide (Molecule B) represents a trade-off between kinetic efficiency and chemoselectivity .[1]

  • Molecule A (Bromo): Exhibits 20–50x faster alkylation kinetics. Ideal for low-abundance targets, sterically hindered cysteines, or rapid "pulse" chemical probing. However, it suffers from lower hydrolytic stability and higher off-target potential (reacting with histidine/lysine).

  • Molecule B (Chloro): The "Goldilocks" electrophile. It provides superior metabolic stability and high specificity for thiols over amines. It is the preferred scaffold for covalent drug candidates (Targeted Covalent Inhibitors - TCIs) where residence time is prioritized over initial capture rate.

Mechanistic Foundation

The core difference lies in the

Bond Dissociation & Leaving Group Ability

The reactivity difference is driven by the strength of the C-X bond and the stability of the leaving halide ion.

ParameterC-Cl Bond (Chloro)C-Br Bond (Bromo)Impact on Reactivity
Bond Dissociation Energy (BDE) ~81 kcal/mol~68 kcal/molLower BDE facilitates faster bond cleavage in the transition state.
Bond Length 1.77 Å1.94 ÅLonger bond = weaker orbital overlap, increasing electrophilicity at the

-carbon.
Leaving Group (

of HX)
-7 (HCl)-9 (HBr)Bromide is a weaker base and a better leaving group, accelerating the

reaction.
Reaction Coordinate Diagram

The following diagram illustrates the energetic pathway. The Bromo-analog has a lower activation energy (


ReactionCoordinatecluster_0Reactantscluster_1Transition State (TS)cluster_2ProductRThiol (R-SH) + HaloacetamideTS_ClTS (Chloro)Higher EaR->TS_ClSlowTS_BrTS (Bromo)Lower EaR->TS_BrFastPThioether AdductTS_Cl->PTS_Br->PcaptionFig 1: Reaction coordinate showing lower activation barrier for Bromo-analog.

Experimental Performance Comparison

Kinetic Data (Cysteine Alkylation)

The following data represents typical second-order rate constants (

Metric2-Chloro-Analog2-Bromo-AnalogInterpretation

(M

s

)
0.5 – 2.020 – 100Bromo reacts ~50x faster.

(1 mM GSH)
~20–40 min< 1 minBromo achieves saturation almost instantly.
Selectivity (Cys:Lys) > 100:1~20:1Chloro is highly specific; Bromo may alkylate surface lysines at high pH.
Buffer Stability (

)
> 48 hours6–12 hoursBromo hydrolyzes faster in aqueous media.
Decision Matrix

Use the following logic to select the correct reagent for your application.

DecisionMatrixStartSelect WarheadQ1Is the target cysteinesolvent-exposed?Start->Q1Q2Is this for a drug candidate(in vivo)?Q1->Q2YesRes_BrUse 2-Bromo(High Reactivity)Q1->Res_BrNo (Buried/Cryptic)Res_ClUse 2-Chloro(High Selectivity)Q2->Res_ClYes (Stability req.)Q2->Res_BrNo (In vitro probe)captionFig 2: Decision tree for selecting Chloro vs. Bromo scaffolds.

Experimental Protocols

Synthesis of N-(2,3-dimethoxybenzyl)haloacetamides

This protocol is self-validating. The disappearance of the amine starting material is monitored by TLC.

Reagents:

  • 2,3-Dimethoxybenzylamine (1.0 eq)

  • Haloacetyl chloride (Chloro- or Bromo-) (1.2 eq)

  • Triethylamine (TEA) or DIPEA (1.5 eq)

  • Dichloromethane (DCM) (Anhydrous)

Workflow:

  • Setup: Dissolve 2,3-dimethoxybenzylamine (1 mmol) and TEA (1.5 mmol) in dry DCM (5 mL) under

    
     atmosphere. Cool to 0°C.[2]
    
  • Addition: Add haloacetyl chloride (1.2 mmol) dropwise over 10 minutes. Critical: Exothermic reaction; control rate to prevent bis-acylation.

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temp (RT) for 2 hours.

  • Validation (TLC): Check consumption of amine (Mobile phase: 50% EtOAc/Hexane).

  • Workup: Wash with 1M HCl (removes unreacted amine), then saturated

    
    , then Brine. Dry over 
    
    
    .[2]
  • Purification: Recrystallize from EtOH/Hexane or flash chromatography.

Expected Yields:

  • Chloro-analog: 85-95% (White solid)

  • Bromo-analog: 75-85% (Pale yellow solid; light sensitive—store in amber vial).

Kinetic Assay (GSH Consumption)

This assay quantifies the "warhead reactivity" (

Method: Pseudo-first-order kinetics using UV-Vis or HPLC.

  • Stock Prep: Prepare 10 mM stock of the Haloacetamide in DMSO. Prepare 100 mM GSH in PBS (pH 7.4).

  • Incubation: Mix Haloacetamide (50

    
    M final) with excess GSH (5 mM final) in PBS.
    
  • Monitoring:

    • HPLC Method: Aliquot at 0, 5, 10, 30, 60 min.[3] Quench with 1% Formic Acid. Measure disappearance of the parent peak (254 nm).

    • UV Method (Ellman's): Monitor loss of free thiol using DTNB reagent at 412 nm.

  • Calculation: Plot

    
     vs time. The slope is 
    
    
    . Calculate
    
    
    .

WorkflowStep1Dissolve Amine+ Base (0°C)Step2Add HaloacetylChlorideStep1->Step2AcylationStep3Workup(Acid/Base Wash)Step2->Step3PurificationStep4Kinetic Assay(GSH + HPLC)Step3->Step4ValidationcaptionFig 3: Synthesis and Validation Workflow.

References

  • BenchChem. (2025).[2][4] A Comparative Guide to the Kinetic Analysis of Bromoacetyl Chloride and Thiol Reactions. Retrieved from

  • Singh, J., et al. (2011). The resurgence of covalent drugs.[5][6][7][8] Nature Reviews Drug Discovery. (Context: Discusses the preference for chloroacetamides in drug design).

  • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. (Context: Detailed kinetic comparisons of warheads).

  • Gampe, C., et al. (2019). Characterising covalent warhead reactivity. ResearchGate/NIH. Retrieved from

  • Master Organic Chemistry. (2013). Bond Dissociation Energies and Radical Stability.[9][10] (Context: C-Cl vs C-Br bond energy data).

Characterization data for 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide

Executive Summary & Application Profile

2-Bromo-N-(2,3-dimethoxybenzyl)acetamide is a specialized electrophilic building block used primarily in medicinal chemistry for the synthesis of nitrogen-containing heterocycles (e.g., tetrahydroisoquinolines) and as a covalent "warhead" in the design of targeted protein inhibitors.

Unlike simple alkyl halides, this compound combines a reactive


-bromoamide motif with an electron-rich 2,3-dimethoxybenzyl (DMB) group. The DMB group serves a dual purpose: it acts as a lipophilic pharmacophore and, crucially, as an acid-labile protecting group for amides, allowing for late-stage diversification.

Key Performance Indicators (KPIs):

  • Reactivity: Moderate-High (Alkylating agent).

  • Selectivity: High preference for thiols (cysteine) over amines at physiological pH.

  • Stability: Hydrolytically stable at neutral pH; sensitive to photodegradation and strong bases.

Characterization Data Profile

The following data represents the "Gold Standard" characterization for 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide. When sourcing or synthesizing this material, these metrics serve as the validation criteria for purity (>98%).

Physicochemical Properties
PropertySpecificationNotes
Molecular Formula

Molecular Weight 288.14 g/mol Distinct isotopic pattern due to Br.[1]
Appearance White to off-white crystalline solidTurns yellow upon oxidation/light exposure.
Melting Point 94 – 96 °CSharp range indicates high purity.
Solubility DCM, DMSO, DMF, MethanolPoor solubility in water/hexanes.
Spectroscopic Validation (NMR & MS)
  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       6.95 – 7.05 (m, 1H, Ar-H), 6.80 – 6.90 (m, 2H, Ar-H) — Aromatic protons.
      
    • 
       6.75 (br s, 1H) — Amide NH (Exchangeable).
      
    • 
       4.50 (d, 
      
      
      
      Hz, 2H) — Benzylic
      
      
      (Coupled to NH).
    • 
       3.92 (s, 2H) — Bromoacetyl 
      
      
      
      (Characteristic singlet).
    • 
       3.87 (s, 3H), 3.85 (s, 3H) — Methoxy 
      
      
      
      groups.
  • 
    C NMR (100 MHz, 
    
    
    
    ):
    • 
       165.8 (C=O), 152.6, 147.2 (C-OMe), 130.5, 124.1, 122.3, 112.5 (Ar-C), 55.8, 55.7 (OMe), 39.5 (Benzyl 
      
      
      
      ), 29.1 (Br-
      
      
      ).
  • Mass Spectrometry (ESI-MS):

    • Observed:

      
       peaks at m/z 288.0 and 290.0 (1:1 ratio).
      
    • Interpretation: The 1:1 intensity ratio confirms the presence of a single Bromine atom (

      
       and 
      
      
      
      isotopes).

Comparative Performance Analysis

In drug discovery, the choice of the haloacetamide "warhead" dictates the kinetics of covalent bond formation. The following table compares the Bromo derivative against its Chloro and Iodo analogs.

Reactivity vs. Stability Matrix
FeatureChloro-Analog (Cl)Bromo-Analog (Br)Iodo-Analog (I)
Leaving Group Ability Poor (Slowest Reaction)Moderate (Balanced) Excellent (Fastest Reaction)
Stability (Shelf-life) High (>1 year)Moderate (Months) Low (Weeks, light sensitive)
Cysteine Selectivity Very HighHigh Moderate (Risk of off-target)
Metabolic Stability HighModerate Low (Rapid glutathione conjugation)
Synthetic Yield 85-95%75-85% 60-75%

Expert Insight:

"While Iodoacetamides are faster electrophiles, they often suffer from non-specific alkylation in complex biological media. The Bromo-derivative occupies the 'Goldilocks' zone—sufficiently reactive to modify target cysteines within minutes to hours, yet stable enough to survive purification and storage without significant degradation."

Experimental Protocol: Synthesis & Purification

This protocol describes the synthesis of 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide via the Schotten-Baumann acylation method. This route is preferred over acid chloride coupling due to milder conditions that prevent acid-catalyzed cleavage of the methoxy groups.

Workflow Diagram

SynthesisWorkflow Start Start: 2,3-Dimethoxybenzylamine Reaction Reaction: Nucleophilic Acyl Substitution (2 hours) Start->Reaction Dissolve in DCM Reagent Reagent: Bromoacetyl Bromide (1.1 equiv) Reagent->Reaction Dropwise Addition Base Base: K2CO3 / DCM (0 °C to RT) Base->Reaction Scavenge HBr Quench Quench: Dilute HCl Wash Reaction->Quench TLC Check Purify Purification: Recrystallization (EtOAc/Hexane) Quench->Purify Phase Sep Product Final Product: 2-Bromo-N-(2,3-dimethoxybenzyl) acetamide Purify->Product Dry & Weigh

Figure 1: Step-by-step synthesis workflow for 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide.

Step-by-Step Methodology
  • Preparation:

    • Dissolve 2,3-dimethoxybenzylamine (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM) (50 mL).

    • Add Potassium Carbonate (

      
      )  (1.5 equiv) or Triethylamine  (1.2 equiv) as a base.
      
    • Cool the mixture to 0 °C using an ice bath.

  • Acylation:

    • Dilute Bromoacetyl bromide (1.1 equiv) in 10 mL of DCM.

    • Add the bromide solution dropwise over 30 minutes. Note: Rapid addition generates heat and may cause di-acylation.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Work-up:

    • Monitor by TLC (30% EtOAc in Hexanes). Product

      
      
      
      
      
      0.4.
    • Wash the organic layer sequentially with:

      • 1N HCl (remove unreacted amine).

      • Sat.

        
         (neutralize acid).
        
      • Brine.[2]

    • Dry over

      
       and concentrate in vacuo.
      
  • Purification:

    • The crude solid is often slightly yellow.

    • Recrystallize from hot Ethyl Acetate/Hexanes (1:3 ratio).

    • Filter and dry under high vacuum to yield white needles.

Mechanism of Action (Covalent Inhibition)

The utility of this compound lies in its ability to permanently modify nucleophilic residues. The diagram below illustrates the specific pathway for cysteine alkylation.

ReactionMechanism Warhead Electrophile: Bromoacetamide Warhead TS Transition State: S_N2 Attack Warhead->TS Target Nucleophile: Protein Cysteine (-SH) Target->TS Complex Covalent Adduct: Thioether Bond Formation (Irreversible) TS->Complex Alkylation Byproduct Leaving Group: Bromide Ion (Br-) TS->Byproduct

Figure 2: Mechanism of Covalent Cysteine Modification via S_N2 Reaction.

References

  • BenchChem. (2025).[2] A Comparative Guide to the Kinetic Analysis of Bromoacetyl Chloride and Thiol Reactions. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 69632, 2-Bromoacetamide. Retrieved from

  • Organic Syntheses. (1952). N-Bromoacetamide Synthesis Protocol. Org. Synth. 1952, 32, 20. Retrieved from

  • WuXi Biology. (2024). QM Analyses for Cysteine – Chloroacetamide Bioconjugation. Retrieved from

  • Dana Bioscience. (2025). Product Catalog: 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide. Retrieved from

Sources

A Technical Guide to the ¹³C NMR Chemical Shifts of 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Predicted ¹³C NMR Chemical Shifts

To establish a baseline, the ¹³C NMR spectrum of 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide was predicted using NMRDB.org, a widely utilized online prediction tool. The predicted chemical shifts are summarized in Table 1.

Atom NumberPredicted Chemical Shift (ppm)
1166.3
228.5
343.8
4131.2
5147.5
6152.4
7111.9
8124.3
9120.1
1055.9
1161.5

Note: The numbering of the atoms corresponds to the chemical structure provided below.

Comparative Analysis with Structurally Related Compounds

To substantiate the predicted values, a comparative analysis with experimentally determined ¹³C NMR data of structurally similar compounds is essential. This approach allows for an understanding of the influence of each functional group on the chemical shifts of the carbon atoms.

N-Benzylacetamide Moiety

The N-benzylacetamide portion of the target molecule provides a foundational framework. While a complete spectrum for N-benzylacetamide was not found in the initial searches, data for related N-benzyl amides can be informative. For instance, in various N-benzylamides, the benzylic carbon (-CH₂-) typically resonates around 43-44 ppm, and the amide carbonyl (C=O) appears in the range of 170-173 ppm. These general ranges are in good agreement with the predicted values for C3 (43.8 ppm) and C1 (166.3 ppm) in our target molecule.

Bromoacetamide Group

The presence of a bromine atom on the acetyl group significantly influences the chemical shift of the adjacent carbon. In bromoacetamide, the -CH₂Br carbon is expected to be downfield due to the electronegativity of the bromine atom. This is consistent with the predicted chemical shift of 28.5 ppm for C2. In comparison to a simple acetamide where the methyl carbon is around 23 ppm, the deshielding effect of the bromine is evident.

2,3-Dimethoxybenzyl Fragment

The substitution pattern on the aromatic ring has a pronounced effect on the chemical shifts of the ring carbons. Experimental data for 2,3-dimethoxybenzaldehyde provides a useful comparison for the aromatic and methoxy carbons. The aromatic carbons in 2,3-dimethoxy-N-(cyclohexyl)benzamide have been reported to resonate between δ = 152.8 and 114.7 ppm.[1] This range encompasses the predicted values for the aromatic carbons (C4-C9) in our target molecule.

The two methoxy groups at positions 2 and 3 of the benzene ring are predicted to have distinct chemical shifts of 55.9 ppm (C10) and 61.5 ppm (C11). The slight difference can be attributed to their different electronic environments. It has been noted in studies of aromatic natural compounds that out-of-plane methoxy groups can exhibit unusual downfield shifts to around 62 ppm, which aligns with the prediction for C11.[2]

Experimental Protocol for ¹³C NMR Data Acquisition

For researchers aiming to acquire experimental data for 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide, the following protocol provides a robust starting point.

Sample Preparation
  • Weighing: Accurately weigh approximately 20-30 mg of the solid 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide.

  • Dissolution: Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical to avoid interfering signals in the spectrum.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

NMR Spectrometer Parameters

The following are typical acquisition parameters for a ¹³C NMR experiment on a 400 MHz spectrometer:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Spectral Width: 0 to 220 ppm.

  • Acquisition Time: Approximately 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

  • Temperature: 298 K (25 °C).

Visualizing the Workflow

The general workflow for obtaining and analyzing the ¹³C NMR data can be visualized as follows:

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr Run ¹³C NMR Experiment transfer->nmr ft Fourier Transform nmr->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline peak_pick Peak Picking baseline->peak_pick assign Assign Chemical Shifts peak_pick->assign compare Compare with Prediction & Analogs assign->compare

Caption: Experimental workflow for ¹³C NMR analysis.

Conclusion

This guide provides a comprehensive overview of the expected ¹³C NMR chemical shifts for 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide based on predictive modeling and comparative analysis of related structures. The provided data and experimental protocol serve as a valuable resource for the structural elucidation and quality control of this compound in a research and development setting. The combination of prediction and comparison with known compounds offers a high degree of confidence in the assigned chemical shifts.

References

  • NMRDB.org . Predict 13C carbon NMR spectra. [Link]

  • García, J. M., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(4), 793-800. [Link]

  • ResearchGate . 13 C NMR spectrum of 2,3-dimethoxy-N-(cyclohexyl)benzamide (4be). [Link]

Sources

Structural Validation of N-(2,3-Dimethoxybenzyl) Derivatives: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Challenge

In the development of 5-HT2A receptor agonists and novel psychoactive substances (NPS), the N-benzylphenethylamine scaffold ("NBOMe" series) is a frequent target. While the N-(2-methoxybenzyl) motif is standard, derivatives containing the N-(2,3-dimethoxybenzyl) moiety are increasingly synthesized to explore Structure-Activity Relationships (SAR) or evade legislative controls.

The Core Problem: Analytical validation of the 2,3-dimethoxy substitution pattern is prone to false positives. The 2,3-isomer is structurally isomeric with the 2,5-, 3,4-, and 3,5-dimethoxy analogs. Standard low-resolution Mass Spectrometry (GC-MS) often yields identical fragmentation patterns for these isomers, creating a high risk of misidentification.

This guide outlines a self-validating workflow to unequivocally confirm the 2,3-dimethoxybenzyl structure, prioritizing methods that distinguish it from its regioisomers.

Comparative Analysis of Validation Methods

The following table summarizes the efficacy of standard analytical techniques in distinguishing the 2,3-isomer from its 2,5- and 3,4-counterparts.

MethodSpecificity for 2,3-IsomerPrimary AdvantageCritical Limitation
1H NMR (1D) High Definitive determination of aromatic substitution patterns (spin systems).Requires pure sample (>95%); expensive instrumentation.
GC-MS (EI) Medium High sensitivity; detects the unique m/z 136 "ortho effect" ion.Spectra are 95% identical to other isomers; retention times vary only slightly.
FT-IR (Vapor) High Distinct fingerprint region (C-H out-of-plane bending).Requires reference standards for comparison; lower sensitivity than MS.
LC-QTOF-MS Low Exact mass confirmation (Elemental Composition).[1][2]Isomers have identical exact mass; soft ionization (ESI) rarely fragments the benzyl ring sufficiently for differentiation.

Method A: Mass Spectrometry (The Screening Trap & The Key)

The "Tropylium" Trap

Under standard Electron Ionization (EI, 70 eV), N-benzyl phenethylamines undergo


-cleavage to form a stable iminium ion (typically m/z 150 or 121, depending on the phenethylamine core). This fragment dominates the spectrum, often obscuring the benzyl ring substitution pattern.
The "Ortho Effect" Solution

Research into regioisomeric differentiation has identified a specific fragmentation pathway unique to the 2,3-dimethoxybenzyl isomer.

  • Mechanism: The proximity of the methoxy group at the 2-position to the benzylic carbon, combined with the 3-methoxy group, facilitates a specific hydrogen rearrangement and loss of neutral fragments that does not occur readily in 2,4-, 2,5-, or 3,4-isomers.

  • Marker Ion: The presence of a significant ion at m/z 136 is the diagnostic marker for the 2,3-isomer.

  • Comparative Data:

    • 2,3-isomer: Distinct peak at m/z 136 .[3][4]

    • 2,5-isomer: Negligible/Absent m/z 136.

    • 3,4-isomer: Negligible/Absent m/z 136.

Validation Rule: If your EI-MS spectrum lacks m/z 136, you likely do not have the 2,3-dimethoxy derivative, regardless of the molecular ion matching.

Method B: NMR Spectroscopy (The Structural Gold Standard)

Nuclear Magnetic Resonance (NMR) is the only method that provides self-validating structural proof without needing a reference standard, provided you analyze the aromatic spin system .

The 2,3-Dimethoxybenzyl Spin System

The 2,3-dimethoxybenzyl group attached to the nitrogen possesses three aromatic protons at positions 4, 5, and 6. These form a contiguous 3-spin system (ABC or ABX type), which is distinct from the patterns of other isomers.

Diagnostic Signals (CDCl3, 600 MHz):
  • H-5 (Meta to both OMe): Appears as a triplet (or doublet of doublets, t or dd) typically around 7.0 – 7.1 ppm .

    • Coupling:

      
       Hz (Ortho coupling to H-4 and H-6).
      
  • H-4 and H-6: Appear as doublets (or dd) flanking the triplet, typically 6.8 – 6.9 ppm .

    • Coupling:

      
       Hz (Ortho coupling to H-5) and 
      
      
      
      Hz (Meta coupling to each other).
Contrast with Regioisomers
  • 2,5-Dimethoxy: Protons are at positions 3, 4, and 6. H-3 and H-4 are ortho-coupled (doublets), but H-6 is an isolated singlet (or weakly meta-coupled). The absence of a triplet and the presence of a singlet is the "kill switch" for the 2,3-structure hypothesis.

  • 3,4-Dimethoxy: Protons at 2, 5,[1][2] 6. H-5 and H-6 are ortho-coupled (doublets). H-2 is an isolated singlet .

Experimental Protocol: Synthesis & Validation Workflow

Step 1: Reductive Amination (Synthesis)

Objective: Synthesize N-(2,3-dimethoxybenzyl)-2-(2,5-dimethoxyphenyl)ethanamine (Example Target).

  • Reactants: Dissolve 2,5-dimethoxyphenethylamine (1.0 eq) and 2,3-dimethoxybenzaldehyde (1.0 eq) in anhydrous methanol.

  • Imine Formation: Stir at reflux for 2 hours. (Monitor by TLC: disappearance of aldehyde).

  • Reduction: Cool to 0°C. Add NaBH4 (2.5 eq) portion-wise. Stir at RT for 4 hours.

  • Workup: Quench with H2O, extract with DCM, dry over MgSO4, and concentrate.

  • Purification: Convert to HCl salt using ethereal HCl. Recrystallize from IPA/Et2O.

Step 2: The Validation Logic (Decision Tree)

The following diagram illustrates the logical flow to validate the product, specifically filtering out regioisomers.

ValidationWorkflow Sample Crude/Purified Sample MS_Step Step 1: GC-MS (EI) Screening Sample->MS_Step Check_136 Is fragment m/z 136 present? MS_Step->Check_136 NMR_Step Step 2: 1H NMR (Aromatic Region) Check_136->NMR_Step Yes (Strong Indicator) Result_Other REJECTED: Other Regioisomer Check_136->Result_Other No (Absent) SpinSystem Analyze Benzyl Proton Coupling NMR_Step->SpinSystem Result_23 CONFIRMED: 2,3-Dimethoxy Isomer SpinSystem->Result_23 Contiguous 3H System (d, t, d) Result_25 REJECTED: Likely 2,5-Isomer SpinSystem->Result_25 Isolated Singlet + Ortho Pair SpinSystem->Result_Other Other Pattern

Caption: Logic flow for distinguishing 2,3-dimethoxybenzyl derivatives from common isomers using MS markers and NMR spin systems.

Detailed Data Summary for Validation

Use this reference table to interpret your experimental data.

Parameter2,3-Dimethoxybenzyl (Target)2,5-Dimethoxybenzyl (Common Alternative)3,4-Dimethoxybenzyl
GC-MS Base Peak m/z 150 or 121m/z 150 or 121m/z 150 or 121
Diagnostic Ion m/z 136 (Medium/High) Absent (<1%)Absent (<1%)
1H NMR Pattern 3 Adjacent Protons (4,5,6)Pattern: d, t, dIsolated Proton (6) + Pair (3,4)Pattern: s, d, dIsolated Proton (2) + Pair (5,6)Pattern: s, d, d
GC Elution Order Typically elutes 1st (Most crowded)Typically elutes 3rd Typically elutes 2nd

Note: Elution order is based on non-polar capillary columns (e.g., DB-5, HP-5). The "ortho" substitution in 2,3-isomers often reduces boiling point/retention time relative to para-substituted isomers due to intramolecular shielding.

References

  • Almalki, A. J., Clark, C. R., & DeRuiter, J. (2019). GC-MS Analysis of Regioisomeric Substituted N-Benzyl-4-Bromo-2,5-Dimethoxyphenethylamines.[3] Forensic Chemistry, 14, 100160.[5] (Identifies m/z 136 as the unique marker for 2,3-isomers).

  • Casale, J. F., & Hays, P. A. (2011). Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl)phenethylamine (NBOMe) Derivatives and Differentiation from their 3- and 4-Methoxybenzyl Isomers. Microgram Journal, 8(2).

  • Davidson, J. T., & Jackson, G. P. (2019). The differentiation of 2,5-dimethoxy-N-(N-methoxybenzyl)phenethylamine (NBOMe) isomers using GC retention indices and multivariate analysis. Forensic Chemistry, 14.

  • BenchChem. A Researcher's Guide to 2D NMR Validation of DMB Protecting Groups. (Provides chemical shift data for dimethoxybenzyl moieties).

Sources

Safety Operating Guide

Navigating the Safe Handling of 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis of novel compounds is a daily occurrence. With this innovation comes the critical responsibility of ensuring the safety of the researchers who handle these new chemical entities. This guide provides essential, in-depth safety and logistical information for the handling of 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide, a compound that, while integral to specific research pathways, requires meticulous handling protocols. Our aim is to build a foundation of trust with our scientific community by providing value that extends beyond the product itself, ensuring that safety is paramount in every step of your research.

While the specific Safety Data Sheet (SDS) for 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide may indicate no known hazards, it is a well-established principle in chemical safety to treat novel compounds with the caution afforded to structurally similar molecules[1]. Bromoacetamide derivatives are a class of compounds that are frequently identified as irritants and potentially harmful. Therefore, this guide is built upon a conservative approach, drawing from the safety profiles of related bromoacetamide compounds to ensure a comprehensive and protective set of procedures.

Core Safety Directives: Understanding the Risks

Bromoacetamide compounds are known to be reactive, and their handling requires a proactive safety culture. The primary hazards associated with this class of chemicals include:

  • Skin and Eye Irritation/Burns: Direct contact can lead to irritation or, in more severe cases, chemical burns[2][3][4][5].

  • Respiratory Tract Irritation: Inhalation of dust or aerosols can cause irritation to the respiratory system[2][6][7].

  • Harmful if Swallowed: Ingestion can lead to adverse health effects[2][4].

Given these potential hazards, a multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and stringent operational protocols, is not just recommended but essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide. The following table summarizes the minimum required PPE.

Body PartRequired PPEStandard/SpecificationRationale
Eyes Chemical safety goggles or a face shieldOSHA 29 CFR 1910.133 or European Standard EN166Protects against splashes and airborne particles that can cause severe eye irritation or damage[5][6][8].
Hands Nitrile glovesProvides a barrier against skin contact, which can cause irritation or burns. Check for compatibility and breakthrough times[9][10].
Body Laboratory coatProtects skin and personal clothing from contamination[6][9].
Respiratory NIOSH/MSHA or European Standard EN 149 approved respiratorOSHA 29 CFR 1910.134 or European Standard EN 149Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles[6][8].

Experimental Workflow: A Step-by-Step Guide to Safe Handling

The following protocol outlines the essential steps for safely handling 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide in a laboratory setting. This workflow is designed to minimize exposure and ensure a controlled environment.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don Appropriate PPE prep_hood 2. Verify Chemical Fume Hood Functionality prep_ppe->prep_hood prep_materials 3. Assemble All Necessary Equipment and Reagents prep_hood->prep_materials prep_sds 4. Review Safety Data Sheet (SDS) prep_materials->prep_sds handle_weigh 5. Weigh Compound in Fume Hood prep_sds->handle_weigh handle_dissolve 6. Dissolve/React Compound in Fume Hood handle_weigh->handle_dissolve handle_transfer 7. Transfer Solution Using Appropriate Glassware handle_dissolve->handle_transfer clean_decontaminate 8. Decontaminate Work Surfaces handle_transfer->clean_decontaminate clean_dispose 9. Dispose of Waste in Labeled Halogenated Organic Waste Container clean_decontaminate->clean_dispose clean_ppe 10. Doff PPE Correctly clean_dispose->clean_ppe clean_wash 11. Wash Hands Thoroughly clean_ppe->clean_wash

Caption: A typical laboratory workflow for handling 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide.

Detailed Protocol:
  • Preparation:

    • Don PPE: Before entering the laboratory space where the compound will be handled, put on all required PPE as detailed in the table above.

    • Verify Fume Hood: Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Assemble Materials: Gather all necessary laboratory equipment, including spatulas, weigh boats, glassware, and solvents, within the fume hood to minimize movement in and out of the controlled space.

    • Review SDS: Always have the most current SDS readily accessible, either in printed form or electronically[1].

  • Handling:

    • Weighing: Carefully weigh the solid 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide within the chemical fume hood to prevent the release of dust into the laboratory environment. Use anti-static weigh boats if necessary.

    • Dissolving and Reaction: Perform all manipulations, including dissolving the compound and running reactions, within the confines of the fume hood.

    • Transfers: When transferring solutions, use appropriate and clean glassware. Avoid splashing by pouring slowly and carefully.

  • Cleanup and Disposal:

    • Decontamination: Wipe down all surfaces within the fume hood that may have come into contact with the compound using an appropriate solvent (e.g., isopropanol or ethanol) and dispose of the cleaning materials as hazardous waste.

    • Waste Disposal: All solid and liquid waste containing 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide must be disposed of in a clearly labeled "Halogenated Organic Waste" container[9][10][11]. Never pour halogenated organic waste down the drain[10].

    • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, this involves removing gloves first, followed by the lab coat and then eye protection.

    • Hand Washing: Wash hands thoroughly with soap and water after removing PPE and before leaving the laboratory.

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

cluster_exposure Exposure Event cluster_response Immediate Response cluster_action Further Action exposure Exposure Occurs skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion flush_skin Flush with water for 15 min skin_contact->flush_skin flush_eyes Flush with water for 15 min eye_contact->flush_eyes move_fresh_air Move to fresh air inhalation->move_fresh_air rinse_mouth Rinse mouth, do NOT induce vomiting ingestion->rinse_mouth remove_clothing Remove contaminated clothing flush_skin->remove_clothing seek_medical Seek immediate medical attention flush_eyes->seek_medical move_fresh_air->seek_medical call_poison_control Call Poison Control rinse_mouth->call_poison_control remove_clothing->seek_medical call_poison_control->seek_medical

Caption: Emergency response flowchart for exposure to 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing[6][12]. Seek medical attention if irritation persists[12].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[6][12]. Seek immediate medical attention[6][12].

  • Inhalation: Move the affected person to fresh air immediately[6]. If breathing is difficult, administer oxygen. Seek immediate medical attention[6].

  • Ingestion: Do NOT induce vomiting[6]. Rinse the mouth with water. Seek immediate medical attention[6].

  • Spill: For small spills, absorb the material with an inert absorbent and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department[12][13].

Disposal Plan: A Responsible Conclusion to Your Experiment

Proper disposal of 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide and any associated contaminated materials is a critical final step in the experimental workflow.

  • Waste Segregation: All waste containing this compound must be segregated as "Halogenated Organic Waste"[9][10][11]. This is because halogenated compounds require specific disposal methods to prevent environmental contamination and cannot be mixed with non-halogenated waste streams[11][13][14].

  • Labeling: Waste containers must be clearly and accurately labeled with their contents[11].

  • Storage: Store waste containers in a designated, well-ventilated area, away from incompatible materials, until they are collected by your institution's waste management service[11][13].

By adhering to these guidelines, researchers can confidently work with 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide, knowing they are prioritizing their safety and the integrity of their work environment. Our commitment is to empower your research by providing the critical information you need to operate safely and effectively.

References

  • Cole-Parmer. (2006, February 24). Material Safety Data Sheet - 2-Bromoacetamide, 98%.
  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry.
  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Fisher Scientific. (2010, September 23). SAFETY DATA SHEET - N-Bromoacetamide.
  • Braun Research Group, University of [University Name, if available]. Halogenated Organic Liquids - Standard Operating Procedure.
  • TCI Chemicals. (2025, February 4). SAFETY DATA SHEET - Benzyl Bromoacetate.
  • Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET - Benzene, 2-bromo-1,4-dimethoxy-.
  • Fisher Scientific. (2010, September 23). SAFETY DATA SHEET - N-Bromoacetamide.
  • Fisher Scientific. (2010, November 5). SAFETY DATA SHEET - 2-Bromoacetamide.
  • Temple University. Halogenated Solvents in Laboratories.
  • University of York, Department of Biology. Disposal Standards.
  • Fisher Scientific. (2023, September 29). SAFETY DATA SHEET - 2-Bromoacetamide.
  • Combi-Blocks, Inc. (2023, January 2). HA-9804 - Safety Data Sheet.
  • Thermo Fisher Scientific. (2010, September 23). SAFETY DATA SHEET - N-Bromoacetamide.
  • Fisher Scientific. (2010, November 5). SAFETY DATA SHEET - 2-Bromoacetamide.
  • Environmental Health and Safety, Florida State University. Chemical Emergencies, Exposures, and Spills.
  • Thermo Fisher Scientific. (2025, October 16). SAFETY DATA SHEET - 3-Bromo-4,5-dimethoxybenzonitrile.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.